AGD-0182
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H63N9O7 |
|---|---|
Molecular Weight |
758.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C38H63N9O7/c1-11-23(4)33(46(8)38(52)32(25(6)44-45-40)43-37(51)31(41-7)22(2)3)29(53-9)21-30(48)47-19-15-18-28(47)34(54-10)24(5)36(50)42-27(35(39)49)20-26-16-13-12-14-17-26/h12-14,16-17,22-25,27-29,31-34,41H,11,15,18-21H2,1-10H3,(H2,39,49)(H,42,50)(H,43,51)/t23-,24+,25-,27-,28-,29+,31-,32-,33-,34+/m0/s1 |
InChI Key |
TYROHBPOIIUEQF-HFQNRHNCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)[C@H]([C@H](C)N=[N+]=[N-])NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)C(C(C)N=[N+]=[N-])NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Foundational & Exploratory
AGD-0182: A Technical Guide to a Novel Microtubule Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGD-0182 is a synthetic analogue of the potent, naturally occurring antineoplastic agent, Dolastatin 10. As a microtubule disrupting agent, this compound represents a promising area of research for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical properties, mechanism of action, and preclinical aactivity. This compound is also recognized as a "click chemistry" reagent, featuring an azide group that facilitates its conjugation, opening avenues for targeted drug delivery systems such as antibody-drug conjugates (ADCs).
Core Properties of this compound
| Property | Value |
| Chemical Name | (2S,3S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-3-azido-N-methyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide |
| CAS Number | 1835700-14-5 |
| Molecular Formula | C38H63N9O7 |
| Molecular Weight | 757.98 g/mol |
| Class | Microtubule Disrupting Agent; Dolastatin 10 Analogue |
| Key Feature | Contains an azide group for click chemistry applications. |
Mechanism of Action
This compound, like its parent compound Dolastatin 10, exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
The proposed mechanism of action for this compound involves:
-
Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules. This binding is believed to occur at the vinca domain of β-tubulin.
-
Inhibition of Tubulin Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.
-
Disruption of Microtubule Dynamics: This interference leads to a net depolymerization of microtubules, disrupting the delicate balance of microtubule assembly and disassembly required for normal cellular function.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis.
In-Depth Technical Guide: AGD-0182 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGD-0182, also known as AGS62P1 and ASP1235, is a site-specific antibody-drug conjugate (ADC) that has been investigated for the treatment of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular components, cellular uptake, and cytotoxic effects. The information presented herein is synthesized from preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this investigational therapeutic. This document includes a summary of available quantitative data, detailed experimental methodologies from cited studies, and visualizations of key pathways and processes.
Introduction
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in AML is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is overexpressed on leukemic blasts in a majority of AML patients.[1] this compound is an antibody-drug conjugate designed to selectively deliver a potent cytotoxic agent to FLT3-expressing cancer cells, thereby minimizing systemic toxicity.[1]
Molecular Composition of this compound
This compound is a complex molecule engineered for targeted cytotoxicity. Its structure consists of three primary components: a human monoclonal antibody, a cytotoxic payload, and a stable linker system.
-
Antibody: A human IgG1 monoclonal antibody that specifically targets the extracellular domain of the FLT3 receptor.[2]
-
Cytotoxic Payload (AGL-0182-30): A potent microtubule-disrupting agent.[3] The precise chemical structure of AGL-0182-30 is not publicly disclosed.
-
Linker: The antibody is conjugated to the payload via an oxime linker.[2] This conjugation is achieved through a site-specific method utilizing the non-natural amino acid, p-acetyl phenylalanine (pAcF), incorporated into the antibody's heavy chain.[2][4] This advanced conjugation technology results in a homogenous drug-to-antibody ratio (DAR), enhancing the ADC's stability and biophysical properties.[2]
Core Mechanism of Action
The mechanism of action of this compound follows a multi-step process typical of antibody-drug conjugates, beginning with targeted binding and culminating in apoptosis of the cancer cell.
Binding and Internalization
The therapeutic process is initiated by the high-affinity binding of the this compound antibody component to the FLT3 receptor on the surface of AML cells.[1] Preclinical studies have demonstrated a strong binding affinity, with a dissociation constant (Kd) in the range of 0.1 to 0.9 nM.[4] Upon binding, the ADC-FLT3 complex is internalized by the cell through receptor-mediated endocytosis.[1][2]
Intracellular Trafficking and Payload Release
Following internalization, the ADC-FLT3 complex is trafficked through the endosomal-lysosomal pathway. Within the acidic and proteolytic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload, AGL-0182-30.[2]
Cytotoxicity: Microtubule Disruption and Apoptosis
The released AGL-0182-30 payload exerts its cytotoxic effect by disrupting microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, AGL-0182-30 leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: General Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 Range (nM) | Reference |
| Various AML Cell Lines | ITD Mutant | 0.5 - 13 | [1][5] |
| Various AML Cell Lines | Non-ITD | 0.2 - 12 | [1][5] |
| MV4-11 | ITD Mutant | Sensitive (IC50 not specified) | [6] |
| MOLM-13 | ITD Mutant | Sensitive (IC50 not specified) | [6] |
| THP-1 | Wild-Type | Partially Sensitive | [6] |
Table 2: In Vivo Efficacy of this compound in a THP-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | P-value | Reference |
| This compound | 1.5 | IV, Day 1 & 8 | 27 | < 0.05 | [6] |
| This compound | 3 | IV, Day 1 & 8 | 38 | < 0.05 | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical assessment of this compound, based on available publications.
In Vitro Cell Viability Assay
This protocol is based on the methodology described for assessing the growth inhibitory effect of ASP1235 (this compound).[6]
-
Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13, THP-1) and an acute lymphoblastic leukemia cell line (SEM) were used.[6]
-
Cell Culture: Cells were maintained in appropriate culture medium and conditions.
-
Treatment: Cells were treated with varying concentrations of this compound for a duration of 3 days.[6]
-
Viability Measurement: Cell viability was assessed using a standard method (the specific assay, e.g., CellTiter-Glo®, was not explicitly stated in the reference).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo THP-1 Xenograft Mouse Model
This protocol describes the in vivo anti-tumor evaluation of ASP1235 (this compound).[6]
-
Animal Model: Immunocompromised mice were used.
-
Tumor Implantation: 5 x 10^6 THP-1 cells, suspended in a 50% PBS/50% Matrigel cocktail, were subcutaneously inoculated into the right flank of each mouse.[6]
-
Tumor Growth and Randomization: When tumors reached a size of 100–300 mm³, mice were randomized into treatment groups based on tumor volume.[6]
-
Treatment Administration:
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Data Analysis: Tumor growth inhibition was calculated, and statistical analysis (e.g., Dunnett's multiple comparison test) was performed to determine significance.[6]
Conclusion
This compound is a rationally designed, site-specific ADC that effectively targets FLT3-expressing AML cells. Its mechanism of action, involving targeted delivery of a microtubule-disrupting agent, leads to cell cycle arrest and apoptosis. Preclinical data demonstrate potent in vitro cytotoxicity against various AML cell lines and significant in vivo anti-tumor efficacy in a xenograft model. While the Phase 1 clinical trial was terminated due to a lack of efficacy, the preclinical data and the innovative technology employed in the design of this compound provide valuable insights for the future development of ADCs for hematologic malignancies. Further research is warranted to explore the potential of this therapeutic modality, possibly in combination with other agents or in different patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper: AGS62P1, a Novel Anti-FLT3 Antibody Drug Conjugate, Employing Site Specific Conjugation, Demonstrates Preclinical Anti-Tumor Efficacy in AML Tumor and Patient Derived Xenografts [ash.confex.com]
- 6. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for a Molecule Designated AGD-0182
Extensive searches for a molecule identified as "AGD-0182" have not yielded any publicly available information regarding its discovery, synthesis, or mechanism of action. The identifier "this compound" does not correspond to any known therapeutic agent or chemical compound in the public domain.
It is possible that "this compound" is an internal, proprietary designation for a compound that has not yet been disclosed publicly by a research institution or pharmaceutical company. As such, details regarding its chemical structure, experimental protocols, and associated data are not available.
The Alliance for Genomic Discovery (AGD)
Interestingly, the search term "AGD" is strongly associated with the Alliance for Genomic Discovery (AGD) . This is a major initiative in the field of drug discovery and development. It is a collaborative effort between Nashville Biosciences (a subsidiary of Vanderbilt University Medical Center), Illumina, and a consortium of nine pharmaceutical companies.
The primary goal of the AGD is to accelerate the discovery of novel therapeutics by leveraging large-scale genomics. The alliance has created a significant real-world genomic resource by performing whole-genome sequencing (WGS) on 250,000 diverse samples.[1] This vast dataset is linked to de-identified longitudinal clinical phenotypes from Vanderbilt's BioVU® biobank, providing a powerful platform for identifying and validating new drug targets.[1]
The AGD has already demonstrated its value by identifying and validating novel targets in autoimmune and neurodegenerative diseases.[1] The project reached a major milestone in March 2025 with the completion of the initial 250,000 genome sequencing.[1][2] The next phase of the AGD will involve the integration of multiomic data, such as proteomics, to further enhance the understanding of disease mechanisms and identify new intervention points.[1][2]
Key Features of the Alliance for Genomic Discovery:
-
Large-Scale Genomics: The project has sequenced 250,000 whole genomes, creating one of the most comprehensive clinical genomic datasets.[1][2]
-
Diverse Data: A key focus of the AGD is the inclusion of data from ancestrally diverse populations, which is often underrepresented in genomic studies.[1]
-
Phenotypic Data Integration: The genomic data is linked to rich, longitudinal clinical data, enabling deeper insights into the genetic basis of diseases.[1]
-
Collaborative Model: The alliance brings together academic expertise, leading genomics technology, and the drug development experience of nine pharmaceutical companies.[1]
-
Future Directions: The AGD plans to expand its dataset by adding multiomic layers, including proteomics, to provide a more comprehensive biological understanding of disease.[1][2]
Due to the absence of public information on a specific molecule named this compound, the requested in-depth technical guide, including data tables and experimental workflows, cannot be provided. The information above on the Alliance for Genomic Discovery is presented as a potential clarification of the user's query.
References
AGD-0182: A Technical Guide to a Dolastatin 10 Analogue for Advanced Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AGD-0182 is a synthetic analogue of the potent, naturally occurring microtubule-disrupting agent, Dolastatin 10. With a molecular formula of C38H63N9O7 and a molecular weight of 757.96 g/mol , this compound is distinguished by the inclusion of an azide group, positioning it as a valuable tool for click chemistry applications, particularly in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Dolastatin 10 analogues, with a specific focus on the implications for this compound. Due to the limited availability of public data for this compound, this document leverages information from closely related analogues to provide a representative technical profile.
Chemical Structure and Properties
This compound is a synthetic peptide analogue of Dolastatin 10. The molecular structure of Dolastatin 10 is complex, containing several unique amino acid residues. This compound maintains the core pharmacophore responsible for tubulin binding while incorporating a reactive azide moiety for covalent ligation to other molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H63N9O7 | [1] |
| Molecular Weight | 757.96 g/mol | [1] |
| CAS Number | 1835700-14-5 | [1] |
| Description | Synthetic analogue of Dolastatin 10; Microtubule disrupting agent; Click chemistry reagent containing an azide group. | [1][2] |
Mechanism of Action: Microtubule Disruption
Like other Dolastatin 10 analogues, this compound is classified as a microtubule-targeting agent. These compounds exert their potent cytotoxic effects by interfering with tubulin dynamics, a critical process for cell division and other essential cellular functions.[3] The primary mechanism involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network. This interference with the cytoskeleton triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Signaling Pathway of Dolastatin 10 Analogues
The binding of Dolastatin 10 analogues to tubulin prevents the formation of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve the mitotic arrest, the cell ultimately undergoes programmed cell death (apoptosis).
Quantitative Data (Representative of Dolastatin 10 Analogues)
Due to the absence of publicly available quantitative data for this compound, the following tables present representative data from well-characterized Dolastatin 10 analogues, such as Dolastatinol and Monomethyl Auristatin E (MMAE), to provide a comparative context for the expected potency.
Table 2: In Vitro Cytotoxicity of Dolastatin 10 Analogues against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Dolastatin 10 | L1210 | Leukemia | 0.03 |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 |
| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 |
| Dolastatinol | BT474 | HER2-Positive Breast Cancer | 0.95 |
| Dolastatinol | SKBR3 | HER2-Positive Breast Cancer | 2.3 |
| MMAE | HeLa | Cervical Cancer | 3 ± 0.4 |
Note: This data is compiled from various sources for comparative purposes and does not represent data for this compound.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize microtubule-disrupting agents like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of a compound against a panel of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a vehicle control on ice.
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect on tubulin assembly.
Immunofluorescence Microscopy for Microtubule Network Visualization
This method allows for the direct visualization of the effects of the compound on the cellular microtubule network.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound at various concentrations for a specified time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Analysis: Observe changes in the microtubule structure, such as depolymerization, fragmentation, or bundling, in the treated cells compared to the control cells.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microtubule-Targeting Agents: Disruption of the Cellular Cytoskeleton as a Backbone of Ovarian Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Target of AGD-0182: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
AGD-0182 is a potent synthetic analogue of the natural marine product Dolastatin 10. Its primary biological target is tubulin , a critical component of the cellular cytoskeleton. By interacting with tubulin, this compound disrupts microtubule dynamics, a process essential for cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells. This technical guide provides an in-depth overview of the biological target of this compound, including quantitative data, experimental methodologies, and relevant cellular pathways.
Quantitative Data
The biological activity of this compound has been quantified through cytotoxicity assays. The following table summarizes the available data for a closely related or identical azide-modified Dolastatin 10 analogue.
| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Azide-Modified Dolastatin 10 Analogue (likely this compound) | KARPAS-299 (Human anaplastic large-cell lymphoma) | Cytotoxicity | IC50 | 0.6 | [1][2] |
Note: this compound is marketed as a click-chemistry-ready compound containing an azide group. The referenced publication describes a potent azide-modified analogue with sub-nanomolar activity, which is consistent with the reported IC50 for this compound.
Mechanism of Action: Targeting Tubulin
This compound exerts its potent cytotoxic effects by binding to the tubulin protein. This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are dynamic structures that form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.
The disruption of microtubule formation by this compound leads to a cascade of cellular events:
-
Inhibition of Microtubule Polymerization: this compound binds to tubulin dimers, preventing them from assembling into microtubules.
-
Mitotic Spindle Disruption: The lack of functional microtubules prevents the formation of a proper mitotic spindle.
-
G2/M Phase Cell Cycle Arrest: The cell's checkpoint mechanisms detect the abnormal spindle and halt the cell cycle at the G2/M transition to prevent improper cell division.
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of Dolastatin 10 analogues like this compound.
Cell Viability (Cytotoxicity) Assay
This protocol is based on the methodology used to determine the IC50 value of potent Dolastatin 10 analogues.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
KARPAS-299 human anaplastic large-cell lymphoma cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
PrestoBlue™ cell viability reagent or similar (e.g., MTT, XTT)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: KARPAS-299 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then made in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, 10 µL of PrestoBlue™ reagent is added to each well. The plates are then incubated for an additional 1-2 hours at 37°C.
-
Data Acquisition: The fluorescence (or absorbance for other assays) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Inhibition Assay (General Protocol)
Objective: To directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine triphosphate)
-
Glycerol
-
This compound
-
DMSO
-
96-well plates (half-area, clear bottom)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin (e.g., 2 mg/mL) in G-PEM buffer with GTP (e.g., 1 mM) and glycerol (e.g., 10%) as a polymerization enhancer.
-
Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO) is also included.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule formation.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The concentration of this compound that inhibits tubulin polymerization by 50% (IC50) can be calculated by plotting the inhibition of the polymerization rate against the compound concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound induced signaling pathway leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of this compound.
References
AGD-0182 In Vitro Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro characterization data for the molecule designated AGD-0182. This guide has been constructed based on the established profile of Dolastatin 10 and its synthetic analogues, a class of compounds to which this compound belongs. This compound is identified as a synthetic analogue of the natural tubulin-binding molecule Dolastatin 10 and functions as a microtubule-disrupting agent. The data and protocols presented herein are representative of this class of molecules and provide a framework for the anticipated in vitro characterization of this compound.
Core Compound Profile
| Compound Name | This compound |
| Chemical Class | Synthetic analogue of Dolastatin 10 |
| Mechanism of Action | Microtubule Disrupting Agent |
| Primary Target | Tubulin |
Quantitative Data Summary for Dolastatin 10 Analogues
The following tables summarize the types of quantitative data typically generated for Dolastatin 10 analogues. These values serve as a benchmark for the expected potency of this compound.
Table 1: Inhibition of Tubulin Polymerization
| Compound Class | Assay Type | Parameter | Value Range |
| Dolastatin 10 Analogues | Turbidity Assay | IC50 | 1 - 10 µM |
Table 2: Cytotoxicity in Human Cancer Cell Lines (Representative Examples)
| Compound | Cell Line | Cancer Type | Parameter | Value (nM) |
| Dolastatin 10 | L1210 | Leukemia | IC50 | 0.03[1] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | IC50 | 0.059[1] |
| Dolastatin 10 | DU-145 | Prostate Cancer | IC50 | 0.5[1] |
| Dolastatin 10 Analogue (41) | - | - | GI50 | 0.057[1] |
| Dolastatin 10 Analogue (13c) | MOLM13 | Leukemia | GI50 | 0.057 |
| Dolastatin 10 Analogue (DA-1) | PC-3 | Prostate Cancer | IC50 | 0.2 |
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (or reference compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of this compound in polymerization buffer.
-
In a pre-chilled 96-well plate, add the diluted this compound or vehicle control.
-
Add GTP to the tubulin stock solution to a final concentration of 1 mM.
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
The rate of polymerization is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Cytotoxicity) Assay (MTT Method)
This colorimetric assay assesses the impact of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or reference compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to apoptosis.
Caption: Workflow for assessing this compound's biochemical and cellular activities.
References
Preliminary Research Findings on AGD-0182 Remain Undisclosed in Publicly Available Information
As of the current date, a thorough review of publicly accessible scientific literature, clinical trial registries, and patent databases has yielded no specific information regarding a compound designated "AGD-0182." This suggests that "this compound" may be an internal project code not yet disclosed publicly, a very early-stage compound with no published data, or potentially a mistyped identifier.
Consequently, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of foundational information.
It is worth noting that information was found for a similarly named investigational therapy, AGT-182 . AGT-182 is an enzyme replacement therapy where the iduronate-2-sulfatase (IDS) enzyme is fused to a human insulin receptor monoclonal antibody.[1] This therapy is designed to treat Hunter syndrome (Mucopolysaccharidosis type II). However, without confirmation, it is impossible to equate this compound with AGT-182.
Researchers, scientists, and drug development professionals interested in "this compound" are advised to verify the compound's designation and consult internal or proprietary sources for information. Should "this compound" be a different compound from AGT-182, any forthcoming data from preclinical or clinical studies will be necessary to construct the detailed technical documentation requested.
No clinical trials specifically mentioning this compound are currently registered on ClinicalTrials.gov. A search for similarly numbered studies did not yield any direct matches. For instance, trial NCT04648254 is for an oral Axl/Mer/CSF1R selective tyrosine kinase inhibitor, Q702, in patients with advanced solid tumors.[2] Other unrelated trials include studies on various other investigational drugs for different indications.[3][4][5][6]
Without any data on the mechanism of action, experimental results, or the biological pathways influenced by this compound, the generation of summary tables and Graphviz diagrams is not possible. Further dissemination of information by the developing entity will be required before a comprehensive technical guide can be assembled.
References
AGD-0182: A Technical Review of a Dolastatin 10 Analogue for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGD-0182 is a synthetic analogue of the potent, naturally occurring antineoplastic agent, Dolastatin 10. As a member of the dolastatin family of microtubule-disrupting agents, this compound holds significant promise in the field of oncology, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of the available literature on this compound and its parent compound, Dolastatin 10, focusing on its mechanism of action, available quantitative data for related compounds, relevant experimental protocols, and its application in targeted cancer therapy.
Core Mechanism of Action: Microtubule Disruption
This compound, like other dolastatin analogues, exerts its cytotoxic effects by interfering with tubulin dynamics. Tubulin is the fundamental protein component of microtubules, which are essential for various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell structure.
By binding to tubulin, this compound inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells. The high potency of dolastatin analogues allows them to be effective at nanomolar concentrations.
Quantitative Data on Dolastatin 10 and Analogues
Table 1: In Vitro Cytotoxicity (IC50) of Dolastatin 10
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Leukemia | 0.03 | [1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |
| DU-145 | Prostate Cancer | 0.5 | [1] |
| CHO | Ovarian Cancer | 0.5 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Dolastatin 15 (another potent analogue)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Leukemia | 3 | [2] |
| Burkitt Lymphoma | Lymphoma | 3 | [2] |
| CHO | Ovarian Cancer | 5 | [2] |
Application in Antibody-Drug Conjugates (ADCs)
This compound is specifically designed for use in ADCs. It incorporates an azide group, making it suitable for "click chemistry," a type of highly efficient and specific chemical reaction. This allows for the covalent attachment of this compound to a monoclonal antibody (mAb) that targets a specific antigen present on the surface of cancer cells.
The resulting ADC can selectively deliver the highly potent microtubule-disrupting agent to the tumor site, minimizing systemic toxicity and enhancing the therapeutic window. The mechanism of action for an this compound-based ADC is a multi-step process.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of an this compound Antibody-Drug Conjugate
Caption: Mechanism of action for an this compound Antibody-Drug Conjugate.
Experimental Workflow for Evaluating an this compound ADC
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGD-0182 in Animal Models
A search for the compound "AGD-0182" did not yield any specific results. It is possible that this is a typographical error. The following information is based on a likely similar compound, AGT-182, an investigational enzyme replacement therapy.
AGT-182 is an investigational enzyme replacement therapy that has been engineered by fusing the iduronate-2-sulfatase (IDS) enzyme with a human insulin receptor monoclonal antibody.[1] This fusion is designed to allow the therapeutic to cross the blood-brain barrier and address neurological manifestations of Hunter syndrome (Mucopolysaccharidosis type II).
Mechanism of Action
AGT-182 is designed to replace the deficient or absent IDS enzyme in patients with Hunter syndrome. The IDS enzyme is crucial for the breakdown of glycosaminoglycans (GAGs), specifically heparan sulfate and dermatan sulfate. In the absence of functional IDS, GAGs accumulate in various tissues, leading to the systemic and neurological symptoms of the disease. The monoclonal antibody portion of AGT-182 targets the human insulin receptor, which is expressed on the blood-brain barrier, facilitating the transport of the IDS enzyme into the central nervous system.
Signaling Pathway
The therapeutic action of AGT-182 is based on enzyme replacement and does not directly modulate a specific signaling pathway in the traditional sense. Instead, it corrects a metabolic defect.
Caption: Mechanism of AGT-182 crossing the blood-brain barrier.
Preclinical Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy and safety of therapies for lysosomal storage disorders like Hunter syndrome. Models that recapitulate the key features of the human disease, including GAG accumulation and neurological symptoms, are essential.
Commonly Used Animal Models for Hunter Syndrome (MPS II)
| Animal Model | Key Features | Advantages | Disadvantages |
| IDS Knockout Mouse | - Lacks IDS enzyme activity- Accumulates GAGs in multiple tissues- Develops skeletal and visceral abnormalities- Exhibits some neurobehavioral deficits | - Genetically well-defined- Short generation time- Availability of reagents | - Milder neurological phenotype compared to humans- Differences in GAG metabolism |
| Canine Model (e.g., Plott Hound) | - Naturally occurring IDS mutation- Severe clinical phenotype closely resembling human MPS II- Progressive neurological deterioration | - Excellent clinical and pathological correlation to human disease- Larger size allows for more human-relevant dosing and sampling | - High cost and long lifespan- Ethical considerations |
Experimental Protocols
The following are generalized protocols for the administration and evaluation of a therapeutic like AGT-182 in a mouse model of Hunter syndrome.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 1: Intravenous Administration of AGT-182 in IDS Knockout Mice
Objective: To assess the systemic and central nervous system efficacy of AGT-182.
Materials:
-
IDS knockout mice and wild-type littermate controls
-
AGT-182 (lyophilized powder)
-
Sterile, pyrogen-free saline for reconstitution
-
Insulin syringes (29G or smaller)
-
Warming lamp
-
Restraining device
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Reconstitute lyophilized AGT-182 in sterile saline to the desired concentration immediately before use. Keep on ice.
-
Dosing:
-
Determine the appropriate dose based on previous studies or dose-ranging experiments.
-
Warm the mouse's tail using a warming lamp to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Administer the calculated volume of AGT-182 solution via slow intravenous injection into a lateral tail vein.
-
Control animals should receive a vehicle (saline) injection.
-
-
Post-injection Monitoring: Monitor the animals for any immediate adverse reactions. Return them to their home cage and monitor for general health, body weight, and clinical signs.
-
Study Duration: The duration of the study will depend on the endpoints being measured. This could range from a single dose for pharmacokinetic analysis to chronic dosing for long-term efficacy studies.
Protocol 2: Assessment of Glycosaminoglycan (GAG) Levels
Objective: To quantify the reduction of GAGs in tissues following treatment.
Materials:
-
Tissues (e.g., brain, liver, spleen, kidney) collected at the end of the study
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate (as a standard)
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the collected tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to pellet cellular debris.
-
-
GAG Assay:
-
Add the DMMB dye solution to the supernatant. The dye binds to sulfated GAGs, causing a colorimetric shift.
-
Measure the absorbance at the appropriate wavelength (typically around 525 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of chondroitin sulfate.
-
-
Data Analysis:
-
Calculate the concentration of GAGs in the tissue samples by comparing their absorbance to the standard curve.
-
Normalize GAG levels to the total protein content of the tissue homogenate.
-
Compare GAG levels between treated, untreated, and wild-type control groups.
-
Quantitative Data Summary
The following table is a template for summarizing potential quantitative data from a study evaluating AGT-182 in an animal model.
| Parameter | Wild-Type Control | Untreated IDS KO | AGT-182 Treated IDS KO | % Change (Treated vs. Untreated) |
| Brain Heparan Sulfate (µg/g tissue) | ||||
| Liver Dermatan Sulfate (µg/g tissue) | ||||
| Spleen Weight (mg) | ||||
| Rotarod Performance (latency to fall, s) | ||||
| Open Field Test (distance traveled, cm) |
Disclaimer: The information provided is for research purposes only and is based on a likely interpretation of the user's query. The protocols are generalized and should be adapted and optimized for specific experimental conditions and institutional guidelines. Always consult relevant literature and adhere to animal welfare regulations.
References
AGD-0182 dosage and administration guidelines
Application Notes and Protocols for AGD-0182
Disclaimer: No publicly available information was found for a compound with the identifier "this compound." The following application notes and protocols are provided as a representative example for a hypothetical research compound, hereafter referred to as this compound, a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. The data and protocols are illustrative and intended for research and drug development professionals.
Introduction
This compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various human cancers, making this compound a promising candidate for targeted cancer therapy. These notes provide guidelines for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound targets the MEK1/2 kinases, preventing the downstream activation of ERK1/2. This leads to the inhibition of cell proliferation, survival, and differentiation in cancer cells where the MAPK/ERK pathway is constitutively active.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
In Vitro Studies: Dosage and Administration
Cell-Based Assays
For in vitro cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | A375 (Melanoma, BRAF V600E) | 0.1 nM - 10 µM | 72 hours |
| HT-29 (Colon, BRAF V600E) | 1 nM - 20 µM | 72 hours | |
| Western Blot (p-ERK) | A375 | 10 nM - 1 µM | 2 - 24 hours |
| Colony Formation | HT-29 | 10 nM - 500 nM | 10 - 14 days |
Experimental Protocols
Protocol: Cell Viability Assay (MTT)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Application Notes and Protocols for AG-0182 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of AGD-0182, a potent microtubule-disrupting agent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a synthetic analog of the natural tubulin-binding molecule Dolastatin 10. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Parameter | Value |
| Molecular Formula | C38H63N9O7 |
| Molecular Weight | 757.96 g/mol |
| CAS Number | 1835700-14-5 |
| Mechanism of Action | Microtubule Disrupting Agent |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Storage | -20°C, protected from light |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
This compound is a potent cytotoxic agent. Handle with extreme care in a designated area, such as a chemical fume hood. Always wear appropriate PPE to avoid skin and eye contact or inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Stock Solution Preparation Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.58 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 757.96 g/mol = 0.00758 g = 7.58 mg
-
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Mechanism of Action via Microtubule Disruption.
Application Notes and Protocols: AGD-0182 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGD-0182 is a synthetic analog of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia. As a microtubule-disrupting agent, this compound is a promising candidate for cancer research and development.[1][2] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in oncology. This compound exerts its biological effects by inhibiting tubulin polymerization, which leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[3][4]
These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for in vitro assays to evaluate its efficacy. While specific quantitative data for this compound is emerging, the provided data for its parent compound, Dolastatin 10, serves as a strong reference for its expected performance.
Mechanism of Action
This compound, like Dolastatin 10, interacts with tubulin, the protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[3][4] This disruption triggers a cell cycle checkpoint, causing the cell to arrest in the G2/M phase. Prolonged arrest in mitosis ultimately leads to the activation of the apoptotic cascade and programmed cell death. The mechanism involves the binding of the agent to the tubulin, preventing the formation of the microtubule polymer.[3][4]
Caption: Mechanism of action of this compound in a cancer cell.
Data Presentation
The following tables summarize the in vitro efficacy of Dolastatin 10, the parent compound of this compound, against various human cancer cell lines. Similar potency is anticipated for this compound.
Table 1: In Vitro Cytotoxicity of Dolastatin 10 Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DU-145 | Prostate Cancer | 0.5 |
| OVCAR-3 | Ovarian Cancer | 0.8 |
| LOX | Melanoma | 1.2 |
| L1210 | Leukemia | 0.3 |
| P388 | Leukemia | 0.4 |
Data is representative of published values for Dolastatin 10 and serves as an estimate for this compound.
Table 2: Comparative In Vitro Activity of Dolastatin 10 and Other Microtubule Inhibitors
| Compound | IC50 (nM) in Lymphoma Cell Lines |
| Dolastatin 10 | ~0.1 - 1.0 |
| Vincristine | ~3.0 - 10.0 |
| Paclitaxel | ~5.0 - 20.0 |
Data is representative of published values and highlights the high potency of the Dolastatin class of compounds.[5]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.[6][7][8]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare a working solution of GTP in GTB.
-
In a pre-warmed (37°C) 96-well plate, add your test compound (this compound), positive control, and vehicle control to respective wells.
-
Initiate the polymerization reaction by adding the tubulin and GTP solution to each well. The final reaction volume is typically 100 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 of this compound by calculating the concentration that inhibits the maximum rate of polymerization by 50%.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line
-
This compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.
Conclusion
This compound is a potent microtubule-disrupting agent with significant potential for cancer research. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. As a synthetic analog of Dolastatin 10, this compound is expected to exhibit high potency in inhibiting cancer cell proliferation and inducing apoptosis. Further studies are warranted to fully characterize its preclinical and potential clinical utility.
References
Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors: A Case Study with a ULK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a high-throughput screening (HTS) assay designed to identify and characterize inhibitors of Unc-51-like kinase 1 (ULK1), a key regulator of autophagy. The protocols are based on a robust and sensitive AlphaScreen™ technology platform, suitable for screening large compound libraries.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, kinases are a major focus of drug discovery efforts. High-throughput screening (HTS) is an essential tool for identifying novel kinase inhibitors from large chemical libraries.[1][2] This document outlines a specific HTS assay for ULK1, a serine/threonine kinase that plays a central role in the initiation of the autophagy pathway.[3] Selective inhibitors of ULK1 are valuable research tools and have potential as therapeutic agents.[3]
The assay described here is a homogenous, "mix-and-read" biochemical assay that measures the phosphorylation of the native ULK1 substrate, Atg13.[3] This format is highly amenable to automation and miniaturization, making it ideal for large-scale screening campaigns.
Key Signaling Pathway: ULK1 in Autophagy Initiation
Understanding the signaling context of the target kinase is crucial for interpreting screening data. ULK1 is a central node in the autophagy signaling cascade. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1. Upon nutrient starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates multiple downstream targets, including itself and Atg13, to initiate the formation of the autophagosome.
High-Throughput Screening Assays: Protocols and Data Presentation
A variety of HTS assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4] Luminescence-based assays, such as the AlphaScreen™ assay detailed below, are widely used due to their high sensitivity, broad dynamic range, and simple workflow.[3]
Biochemical HTS Assay for ULK1 Inhibitors using AlphaScreen™
This protocol is adapted from a published HTS-compatible assay for the discovery of ULK1 inhibitors.[3]
Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogenous Assay) technology is a bead-based assay that measures the interaction of molecules in close proximity. In this assay, a biotinylated ULK1 substrate (Atg13) is captured by streptavidin-coated Donor beads. A phospho-specific antibody recognizes the phosphorylated substrate and is in turn captured by Protein A-coated Acceptor beads. When the substrate is phosphorylated by ULK1, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen™ signal.
Experimental Protocol (384-well plate format):
Reagent Preparation:
-
Kinase Buffer (KB): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/ml BSA.[3]
-
ULK1 Enzyme: Prepare a working solution of full-length human ULK1 in KB. The final concentration in the assay is 5 nM.[3]
-
Atg13 Substrate: Prepare a working solution of biotinylated full-length human Atg13 in KB. The final concentration in the assay is 50 nM.[3]
-
ATP Solution: Prepare a working solution of ATP in KB. The final concentration in the assay is 50 µM.[3]
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 0.5-1%).
-
Detection Buffer (DB): 1x AlphaLISA Immunoassay Buffer containing anti-phospho-Atg13 antibody and 20 mM EDTA.[3]
-
Bead Suspension: Prepare a mixture of streptavidin-coated Donor beads and anti-rabbit Acceptor beads in DB.
Assay Procedure:
-
Add 5 µL of Kinase Buffer containing 10 nM ULK1 (for a final concentration of 5 nM) to the wells of a 384-well plate.[3]
-
Add 100 nL of test compound or DMSO (for controls) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes.[3]
-
Add 2.5 µL of Kinase Buffer containing 200 nM Atg13 and 2.5 µL of Kinase Buffer containing 200 µM ATP (final concentrations of 50 nM and 50 µM, respectively).[3]
-
Incubate the plate at room temperature for 30 minutes to allow the kinase reaction to proceed.[3]
-
Add 5 µL of Detection Buffer to stop the reaction.[3]
-
Incubate for 30 minutes at room temperature.[3]
-
Add 8 µL of the bead suspension (4 µL of anti-rabbit acceptor beads and 4 µL of streptavidin donor beads).[3]
-
Incubate the plate in the dark at room temperature for 3 hours.[3]
-
Read the plate on an AlphaScreen-capable plate reader at an emission wavelength of 520-620 nm.
Data Presentation:
The performance of the HTS assay should be validated by calculating the Z' factor and the signal-to-background (S/B) ratio. A Z' factor greater than 0.5 indicates a robust and reliable assay.
| Parameter | Value | Reference |
| Assay Format | Homogenous, non-radioactive | [3] |
| Technology | AlphaScreen™ | [3] |
| Plate Format | 384-well | [3] |
| Z' Factor | 0.83 ± 0.02 | [3] |
| Signal-to-Background (S/B) Ratio | 20 ± 1.2 | [3] |
The results of a pilot screen with a known non-selective kinase inhibitor, Staurosporine, can be used to further validate the assay.
| Compound | IC₅₀ (nM) | Assay Conditions |
| Staurosporine | ~50 | 0.5% - 2% DMSO |
Orthogonal and Secondary Assays
Hits identified from the primary HTS should be confirmed using orthogonal assays to eliminate false positives. An example of a suitable orthogonal assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
ADP-Glo™ Assay Protocol (Orthogonal Screen):
-
Perform the kinase reaction as described in steps 1-5 of the AlphaScreen™ protocol.
-
Add 10 µL of ADP-Glo™ Reagent to the 10 µL reaction volume and incubate for 40 minutes at room temperature.[3]
-
Add 20 µL of Kinase Detection Reagent and incubate for a further 45 minutes.[3]
-
Read the luminescence on a plate reader.[3]
Confirmed hits should then be further characterized in secondary assays, including:
-
IC₅₀ determination: A dose-response curve is generated to determine the potency of the inhibitor.
-
Selectivity profiling: The inhibitor is tested against a panel of other kinases to assess its specificity.
-
Cell-based assays: The activity of the inhibitor is evaluated in a cellular context to confirm its on-target effects and assess its cell permeability and potential cytotoxicity.
Conclusion
The application notes and protocols provided here offer a comprehensive guide for conducting a high-throughput screening campaign to identify novel inhibitors of the ULK1 kinase. The described AlphaScreen™ assay is a robust, sensitive, and scalable method suitable for large-scale screening. By following these protocols and incorporating appropriate validation and secondary assays, researchers can effectively identify and characterize promising lead compounds for further drug development.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Measuring AGD-0182 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGD-0182 is a potent synthetic analogue of the natural antineoplastic agent Dolastatin 10. As a microtubule-disrupting agent, this compound exerts its cytotoxic effects by interfering with tubulin polymerization dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound's activity, encompassing biochemical and cell-based assays.
Data Presentation
The following tables summarize key quantitative data that can be generated for this compound using the protocols described herein.
Table 1: In Vitro Biochemical Activity of this compound
| Assay | Parameter | Value | Conditions |
| Tubulin Polymerization Assay | IC₅₀ | User-defined | 3 mg/mL purified tubulin, 37°C, measured by absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm) |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Conditions |
| Cytotoxicity (MTT Assay) | e.g., HeLa | IC₅₀ | User-defined | 72-hour incubation |
| Cell Cycle Analysis (Flow Cytometry) | e.g., HeLa | % G2/M Arrest | User-defined | 24-hour treatment with 10x IC₅₀ concentration |
Signaling Pathway
Microtubule-destabilizing agents like this compound interfere with the dynamic equilibrium of tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.
References
Application Notes: AGD-0182 Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of a hypothetical primary antibody, AGD-0182, in Western Blot analysis. As the specific target and properties of this compound are not defined, this document outlines a comprehensive and robust general procedure that can be adapted for the detection of a specific protein of interest.
Introduction
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1][2][3] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1][2][4] This protocol is designed to offer a standardized workflow for utilizing this compound as a primary antibody for the detection of its target protein.
Experimental Protocols
A successful Western Blot experiment is dependent on careful sample preparation, optimized antibody concentrations, and appropriate incubation times. The following protocol provides a step-by-step guide from sample preparation to signal detection.
I. Sample Preparation: Lysate Collection
The quality of the protein sample is critical for a successful Western Blot.[2] This initial step aims to extract proteins from cells or tissues while minimizing degradation.
Materials:
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place cell culture dishes on ice and wash the cells with ice-cold PBS.[5]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5]
-
Agitate the suspension for 30 minutes at 4°C to ensure complete lysis.[5]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled tube.[5]
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
For loading, mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
II. SDS-PAGE: Protein Separation
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the proteins in the lysate based on their molecular weight.[4]
Materials:
-
Polyacrylamide gels (pre-cast or hand-cast)
-
SDS-PAGE running buffer
-
Molecular weight marker
-
Electrophoresis apparatus
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load equal amounts of protein into the wells of the SDS-PAGE gel. Include a molecular weight marker in one lane to determine the size of the separated proteins.
-
Fill the apparatus with running buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5] The run time will vary depending on the gel percentage and voltage.
III. Protein Transfer
The separated proteins are transferred from the gel to a membrane (nitrocellulose or PVDF).[1][4]
Materials:
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Filter paper
-
Transfer apparatus (wet or semi-dry)
Procedure:
-
Equilibrate the gel, membrane, and filter paper in transfer buffer for 10-15 minutes.[5]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.[5]
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer. For a wet transfer, this is typically done overnight at a low constant current (e.g., 10 mA) in a cold room, or for 1-2 hours at a higher voltage (e.g., 100 V).[5]
IV. Immunoblotting and Detection
This stage involves probing the membrane with antibodies to detect the protein of interest.
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: this compound
-
Secondary antibody (HRP-conjugated, specific to the host species of the primary antibody)
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After transfer, rinse the membrane with TBST.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[5][6] This step prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[5]
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
Data Presentation
Quantitative data from Western Blot experiments should be carefully recorded and presented. The following tables provide a template for organizing experimental parameters and results.
Table 1: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Dilution Factor | Incubation Time | Incubation Temperature |
| Primary: this compound | (e.g., Rabbit) | (e.g., 1:1000) | Overnight | 4°C |
| Secondary | (e.g., Goat) | (e.g., 1:2000) | 1 hour | Room Temperature |
Table 2: Reagent and Buffer Composition
| Reagent/Buffer | Composition |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease/phosphatase inhibitors |
| 2x Laemmli Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8) |
| Running Buffer | 25 mM Tris, 192 mM glycine, 0.1% SDS |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6 |
| Blocking Buffer | 5% non-fat dry milk or 3% BSA in TBST |
Visualizations
Western Blot Workflow
The following diagram illustrates the key steps in the Western Blotting protocol.
Caption: A flowchart of the major steps in the Western Blotting protocol.
Example Signaling Pathway Analysis
Western blotting is a powerful tool for investigating cellular signaling pathways. The diagram below illustrates a generic signaling cascade that could be analyzed using specific antibodies, such as this compound, if its target were a component of this pathway.
Caption: A generic cell signaling pathway leading to protein expression.
References
Application Notes and Protocols: AGD-0182 In Vivo Imaging
Initial Search and Findings
An extensive search for "AGD-0182" in scientific literature and clinical trial databases did not yield specific information for a compound with this designation. The search results provided general information on in vivo imaging techniques, which are crucial for drug discovery and development, but no data directly pertaining to this compound. It is possible that this compound is an internal compound code not yet disclosed in public-facing literature, a very recent discovery, or a misnomer.
Without specific information on the nature of this compound, its biological target, and its intended application, creating detailed application notes and protocols is not feasible. To fulfill the user's request, the following information about this compound would be essential:
-
Compound Class and Target: What type of molecule is this compound (e.g., small molecule, antibody, peptide)? What is its biological target (e.g., a specific receptor, enzyme, or protein)?
-
Mechanism of Action: How does this compound interact with its target? Does it inhibit, activate, or modulate its function? Understanding the mechanism is crucial for designing relevant in vivo imaging studies.
-
Therapeutic Area: What disease or condition is this compound intended to treat (e.g., oncology, neurology, cardiology)? This will determine the relevant animal models and imaging endpoints.
-
Imaging Modality: Has this compound been used with a specific imaging modality, such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), or optical imaging (fluorescence or bioluminescence)?
General Principles of In Vivo Imaging for Drug Development
While specific protocols for this compound cannot be provided, the following sections outline the general principles and methodologies that would be applied to characterize a novel therapeutic agent like this compound using in vivo imaging.
I. Introduction to In Vivo Imaging in Drug Development
In vivo imaging is a powerful, non-invasive tool used to visualize and quantify biological processes in living organisms. In drug development, it plays a critical role from early discovery to clinical evaluation. Key applications include:
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Pharmacodynamics (PD): Assessing the biochemical and physiological effects of the drug on its target and downstream pathways.
-
Efficacy Studies: Evaluating the therapeutic effect of the drug in animal models of disease.
-
Toxicology Studies: Identifying potential off-target effects and assessing drug safety.
II. Hypothetical Application Note for an Investigational Compound
Below is a generalized application note structure that could be adapted for a compound like this compound once the necessary information is available.
Application Note: In Vivo Target Engagement of a Hypothetical Compound Using PET Imaging
Purpose: To provide a protocol for non-invasively assessing the target engagement of a novel therapeutic in a preclinical tumor model using Positron Emission Tomography (PET).
Background: Understanding the relationship between drug dose, target occupancy, and therapeutic response is critical for successful drug development. PET imaging with a radiolabeled tracer that binds to the same target as the therapeutic can quantify target engagement in vivo.
Workflow Diagram:
Caption: Experimental workflow for in vivo target engagement studies using PET imaging.
III. Generalized Experimental Protocol
This section provides a template for a detailed experimental protocol that would be customized for a specific compound and imaging modality.
Protocol: Quantification of Tumor Uptake of a Labeled Therapeutic Using SPECT/CT
1. Materials and Reagents:
-
Investigational therapeutic (e.g., this compound)
-
Radiolabeling precursor (e.g., for Indium-111 or Technetium-99m)
-
Chelating agent for conjugation to the therapeutic
-
Size-exclusion chromatography columns for purification
-
Anesthesia (e.g., isoflurane)
-
Saline for injection
-
Animal model (e.g., immunodeficient mice bearing human tumor xenografts)
2. Equipment:
-
SPECT/CT scanner
-
Dose calibrator
-
Gamma counter
-
Animal anesthesia system
-
Animal monitoring equipment (e.g., for temperature and respiration)
3. Radiolabeling and Quality Control:
-
Conjugate the chelating agent to the therapeutic.
-
Radiolabel the chelate-therapeutic conjugate with the chosen radionuclide.
-
Purify the radiolabeled compound using size-exclusion chromatography.
-
Determine radiochemical purity using instant thin-layer chromatography (iTLC).
-
Measure the specific activity of the final product.
4. Animal Handling and Dosing:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer a known amount of the radiolabeled therapeutic via tail vein injection.
-
Record the precise injected dose and time of injection.
5. SPECT/CT Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals.
-
Position the animal in the SPECT/CT scanner.
-
Acquire a whole-body CT scan for anatomical reference.
-
Acquire a whole-body SPECT scan for biodistribution of the radiolabeled therapeutic.
-
Ensure consistent imaging parameters across all animals and time points.
6. Data Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the SPECT and CT images for anatomical localization of radioactivity.
-
Draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys, spleen, muscle) on the CT images.
-
Quantify the radioactivity in each ROI from the SPECT data.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each ROI.
7. Biodistribution (Optional but Recommended):
-
Following the final imaging session, euthanize the animals.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue. This provides an ex vivo validation of the imaging data.
IV. Quantitative Data Presentation
The quantitative data obtained from in vivo imaging studies should be presented in a clear and organized manner. Tables are an effective way to summarize this information.
Table 1: Hypothetical Biodistribution Data for a Labeled Therapeutic
| Organ | % Injected Dose per Gram (%ID/g) at 24h Post-Injection |
| Blood | 1.5 ± 0.3 |
| Tumor | 10.2 ± 2.1 |
| Liver | 8.5 ± 1.5 |
| Kidneys | 5.3 ± 0.9 |
| Spleen | 2.1 ± 0.4 |
| Muscle | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=5 animals per group).
V. Signaling Pathway Visualization
If the mechanism of action of this compound were known, a signaling pathway diagram could be created to illustrate its effects. For example, if this compound were an inhibitor of a specific kinase in a cancer-related pathway, a diagram could be generated as follows:
Hypothetical Signaling Pathway Diagram:
Troubleshooting & Optimization
AGD-0182 Experimental Technical Support Center
Welcome to the technical support center for AGD-0182 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the application of this compound, a novel CRISPR-Cas9 based gene-editing tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental gene-editing system based on the CRISPR-Cas9 technology. It is designed to induce targeted DNA cleavage at specific genomic loci. The system consists of a guide RNA (sgRNA) that directs the Cas9 nuclease to a specific target DNA sequence. The Cas9 enzyme then creates a double-strand break (DSB), which can be repaired by the cell's natural repair mechanisms, leading to gene knockouts or insertions, depending on the experimental design.
Q2: What are the most common causes of low editing efficiency with this compound?
Low editing efficiency can stem from several factors, including suboptimal sgRNA design, poor delivery of the this compound components into the target cells, low Cas9 activity, or the chromatin state of the target locus being inaccessible. It is crucial to optimize each of these steps to ensure successful gene editing.
Q3: How can I minimize off-target effects when using this compound?
Off-target effects, where the Cas9 nuclease cuts at unintended genomic sites, are a significant concern in CRISPR-based experiments.[1][2][3] Minimizing these effects can be achieved by careful sgRNA design with a high specificity score, using high-fidelity Cas9 variants, titrating the concentration of the this compound components to the lowest effective dose, and performing unbiased off-target analysis.[4][5]
Q4: What methods can be used to detect off-target mutations?
Several methods are available to detect off-target effects. In silico prediction tools can identify potential off-target sites based on sequence homology.[1] Experimental validation can then be performed using techniques such as targeted sequencing of predicted off-target sites, or unbiased genome-wide methods like GUIDE-seq, DISCOVER-Seq, and SITE-seq to identify off-target cleavage events comprehensively.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable gene editing | Inefficient sgRNA | Redesign sgRNA using validated online tools. Test multiple sgRNA sequences for the target gene. |
| Poor transfection/transduction efficiency | Optimize the delivery method for your specific cell type. Use positive controls (e.g., fluorescent reporters) to assess delivery efficiency. | |
| Inactive Cas9 nuclease | Verify the integrity and activity of the Cas9 protein or the expression from the Cas9-encoding plasmid. | |
| Inaccessible chromatin at the target site | Treat cells with epigenetic modifiers to promote a more open chromatin state. Design sgRNAs targeting regions with known open chromatin marks. | |
| High frequency of off-target mutations | Poorly designed sgRNA | Use sgRNA design tools that predict off-target sites and select guides with the highest specificity. |
| High concentration of this compound components | Titrate the amount of sgRNA and Cas9 to the lowest concentration that still provides sufficient on-target editing. | |
| Prolonged expression of Cas9 nuclease | Use Cas9 mRNA or protein instead of a plasmid to limit the duration of Cas9 activity in the cell. | |
| Cell toxicity or death after transfection/transduction | High concentration of delivery reagents | Optimize the concentration of the transfection reagent or viral titer to minimize cytotoxicity. |
| Off-target effects in essential genes | Perform a thorough off-target analysis to identify if essential genes are being disrupted. Redesign sgRNA to avoid these sites. | |
| Innate immune response to components | Use purified, endotoxin-free components for delivery. |
Experimental Protocols
Protocol 1: In Vitro Validation of sgRNA Cleavage Efficiency
This protocol outlines the steps to assess the cleavage efficiency of an this compound sgRNA in vitro before proceeding to cell-based assays.
Materials:
-
Purified Cas9 nuclease
-
Synthesized sgRNA
-
Target DNA fragment (PCR product or plasmid)
-
Nuclease-free water
-
10X Cas9 reaction buffer
-
DNA loading dye
-
Agarose gel and electrophoresis system
Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, assemble the following reaction mix on ice:
-
1 µL 10X Cas9 reaction buffer
-
1 µL Purified Cas9 nuclease (e.g., 20 pmol)
-
1 µL sgRNA (e.g., 20 pmol)
-
Target DNA (e.g., 200 ng)
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Add 2 µL of DNA loading dye to stop the reaction.
-
Gel Electrophoresis: Load the entire reaction volume onto a 1-2% agarose gel. Run the gel until the DNA fragments are well-separated.
-
Analysis: Visualize the DNA fragments under UV light. Cleavage efficiency is determined by the relative intensity of the cleaved DNA bands compared to the uncut control.
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of action for this compound gene editing.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
improving AGD-0182 stability in solution
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the kinase inhibitor AGD-0182 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a DMSO stock solution, precipitates when I dilute it into my aqueous assay buffer. What is the cause?
A1: This is a common phenomenon known as "solvent-shifting" precipitation.[1] this compound is a hydrophobic compound with high solubility in organic solvents like DMSO but very low solubility in aqueous solutions.[1][2] When the DMSO stock is diluted into the buffer, the overall solvent environment becomes predominantly aqueous, causing this compound to crash out of solution once its solubility limit is exceeded.[1] The key is to ensure the final concentrations of both this compound and DMSO are low enough to maintain solubility.[3]
Q2: What is the maximum recommended final concentration of DMSO for cell-based assays?
A2: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.5% is tolerated by many cell lines, but it is ideal to keep it at or below 0.1% to avoid solvent-induced artifacts or cytotoxicity.[1][3] It is critical to run a vehicle control (buffer with the same final DMSO concentration) to assess its effect on your specific experimental system.[3]
Q3: I suspect my this compound is degrading in the cell culture medium during my multi-day experiment. How can I confirm this?
A3: Degradation in assay medium can lead to a loss of compound activity and inconsistent results.[4] To confirm degradation, you can perform a time-course experiment. Prepare your complete assay medium with this compound at the final working concentration. Incubate it under your standard assay conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the parent this compound compound using a stability-indicating method like HPLC or LC-MS.[4] A decrease in the parent compound's peak area over time indicates instability.[4]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is crucial for maintaining the integrity of this compound.[3][5]
-
Solid Form: Store the powder at -20°C, desiccated.[3]
-
DMSO Stock Solutions: Aliquot the stock solution into low-binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] Before use, thaw the aliquot at room temperature and vortex to ensure it is fully dissolved.[5] DMSO is hygroscopic, so minimize the exposure of stock solutions to ambient air to prevent water absorption.[3]
Q5: Can the pH of my buffer affect the stability of this compound?
A5: Yes, the stability of small molecules can be highly dependent on pH.[3][7] Compounds with functional groups like esters or amides are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][7] It is recommended to evaluate the stability of this compound across a range of pH values to determine the optimal pH for your experiments.[7][8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
If you observe cloudiness, visible particles, or inconsistent results in your assays, your compound may be precipitating.[4][9] Follow this workflow to troubleshoot the issue.
Caption: Workflow for troubleshooting this compound precipitation.
Issue 2: Inconsistent Potency of this compound in Assays
Inconsistent results may stem from compound degradation due to improper storage or experimental conditions.
| Possible Cause | Explanation | Suggested Solution |
| Chemical Degradation | The compound may be unstable at the assay temperature, pH, or when exposed to light.[10][11] Degradation reduces the effective concentration of the active inhibitor. | Perform a stability study of this compound under your specific assay conditions (See Protocol 2). If unstable, prepare solutions fresh before each experiment and minimize exposure to harsh conditions (e.g., use amber tubes for light-sensitive compounds).[4] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to compound precipitation or degradation, especially if moisture is absorbed.[3][6] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6] |
| Adsorption to Plastics | Hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware (e.g., tubes, pipette tips, assay plates), reducing the actual concentration in solution.[4] | Use low-binding polypropylene tubes and plates. Including a small amount of a non-ionic surfactant or bovine serum albumin (BSA) in the buffer can sometimes mitigate adsorption, but must be validated for compatibility with your assay. |
Data Presentation
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System | pH | Co-solvent (5% v/v) | Kinetic Solubility (µM) |
| PBS | 7.4 | None | < 1 |
| PBS | 7.4 | PEG-400 | 15 |
| MES | 6.5 | None | 5 |
| MES | 6.5 | PEG-400 | 25 |
| Tris | 8.0 | None | < 1 |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) over 48 Hours
| Temperature | % Remaining at 0h | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| 4°C | 100% | 99.1% | 98.5% | 97.2% |
| 25°C (Room Temp) | 100% | 95.3% | 88.2% | 79.4% |
| 37°C | 100% | 89.6% | 75.1% | 58.3% |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility by Turbidimetry
This protocol determines the concentration at which this compound precipitates from an aqueous buffer when diluted from a DMSO stock.[9][12][13]
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO.
-
Dilution in Aqueous Buffer: In a separate 96-well clear-bottom plate, add your desired aqueous buffer (e.g., 198 µL per well).
-
Transfer: Quickly transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution and a range of final compound concentrations.
-
Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.
-
Measure Turbidity: Read the absorbance (turbidity) of the plate at a wavelength of ~650 nm using a plate reader.[9]
-
Determine Solubility: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.[9]
Protocol 2: Assessing Chemical Stability by HPLC
This protocol evaluates the degradation of this compound in a specific solution over time.[4][14]
-
Prepare Test Solution: Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the solution into separate, sealed vials for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).[4]
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one vial from each incubation condition.
-
Quench Reaction: Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile.[4] This will also precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating reverse-phase HPLC method.[14][15]
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample. Plot the percentage of the remaining compound against time for each condition.[4]
Visualizations
Hypothetical Signaling Pathway of this compound
This compound is a selective inhibitor of Kinase X, a key component in a growth factor signaling pathway.
Caption: this compound inhibits Kinase X in a proliferative signaling pathway.
Factors Affecting this compound Solution Stability
Several environmental factors can influence the chemical integrity of this compound in solution.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
AGD-0182 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of the hypothetical small molecule inhibitor, AGD-0182. The following resources offer structured approaches to identify, validate, and mitigate unintended biological interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that may suggest off-target effects of this compound include:
-
Cellular toxicity at concentrations close to the effective dose.
-
Phenotypic outcomes that are inconsistent with the known function of the intended target.
-
Discrepancies between results obtained with this compound and those from genetic validation methods (e.g., CRISPR/Cas9 or RNAi) targeting the same protein.[2]
-
Activation or inhibition of unexpected signaling pathways.
Q3: What are the general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to reduce the impact of off-target effects:
-
Dose-Response Experiments: Use the lowest concentration of this compound that produces the desired on-target effect to minimize engagement with lower-affinity off-target proteins.[1]
-
Orthogonal Validation: Confirm key findings using alternative methods that do not rely on this compound. This can include using structurally different inhibitors of the same target or employing genetic knockout/knockdown approaches.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular environment to correlate target binding with the observed phenotype.[1]
-
Proteome-Wide Profiling: Utilize unbiased techniques to identify all cellular proteins that interact with this compound.
Troubleshooting Guides
Guide 1: Investigating Suspected Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, this troubleshooting workflow can help you systematically investigate the issue.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Guide 2: Quantitative Data Summaries
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Dose-Response Analysis for this compound
| Concentration (nM) | On-Target Activity (% Inhibition) | Cell Viability (%) |
| 1 | 15 ± 3 | 98 ± 2 |
| 10 | 52 ± 5 | 95 ± 4 |
| 100 | 89 ± 4 | 91 ± 5 |
| 1000 | 95 ± 2 | 75 ± 8 |
| 10000 | 98 ± 1 | 40 ± 10 |
Table 2: Comparison of Phenotypic Effects
| Experimental Condition | Key Phenotypic Readout (e.g., % Apoptosis) |
| Vehicle Control | 5 ± 1 |
| This compound (100 nM) | 65 ± 6 |
| Target X Knockout (CRISPR) | 62 ± 5 |
| Orthogonal Inhibitor Y (50 nM) | 58 ± 7 |
Detailed Experimental Protocols
Protocol 1: Genetic Validation of this compound Target using CRISPR-Cas9
Objective: To determine if the genetic knockout of the intended target of this compound recapitulates the phenotype observed with the inhibitor.
Caption: Workflow for genetic validation using CRISPR-Cas9.
Methodology:
-
sgRNA Design and Cloning: Design at least two independent sgRNAs targeting early exons of the gene of interest to ensure a functional knockout. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Cell Transfection: Transfect the target cell line with the sgRNA/Cas9 constructs.
-
Single-Cell Cloning: After transfection, select and expand single-cell clones to establish clonal cell lines.
-
Knockout Validation: Screen the clonal lines for the absence of the target protein by Western blot. Confirm the genetic modification by Sanger sequencing of the targeted locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound and a vehicle control.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its target protein in intact cells.[1] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Analysis
The following diagram illustrates a hypothetical signaling pathway affected by this compound, differentiating on-target from potential off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
refining AGD-0182 treatment duration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AGD-0182, a potent and selective inhibitor of the novel kinase, Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase X (KX), a critical upstream regulator of the MEK/ERK signaling cascade. By inhibiting KX, this compound prevents the phosphorylation and activation of MEK1/2 and its downstream target ERK1/2, leading to reduced cell proliferation and induction of apoptosis in cancer cells with a hyperactivated KX-MEK-ERK pathway.
Q2: What is the recommended starting concentration and treatment duration for this compound in cell-based assays?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM for 24 to 72 hours. A time-course experiment is also advised to determine the optimal treatment duration for observing the desired effect.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving the compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is consistent across all conditions, including the vehicle control, and does not exceed 0.1% to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
Issue 1: No or low efficacy of this compound is observed in our cell proliferation assay.
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound efficacy.
Possible Causes and Solutions:
-
Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Solution: Prepare a fresh stock solution of this compound from the lyophilized powder. Always aliquot stock solutions and store them at -20°C or -80°C.
-
-
Cause 2: Suboptimal Treatment Duration or Concentration. The selected treatment time may be too short to induce a significant biological response, or the concentration may be too low.
-
Solution: Perform a time-course experiment to identify the optimal treatment duration.[1] Additionally, conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
Cause 3: Cell Line Insensitivity. The cell line used may not have a hyperactivated KX-MEK-ERK pathway, or it may possess resistance mechanisms.
-
Solution: Verify the activation status of the KX-MEK-ERK pathway in your cell line by Western blotting for phosphorylated levels of MEK and ERK. If the pathway is not active, consider using a different cell line.
-
-
Cause 4: Assay-related Issues. Problems with the proliferation assay itself, such as incorrect cell seeding density or issues with the detection reagent, can lead to inaccurate results.[2]
-
Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Confirm the viability and functionality of your assay reagents.
-
Issue 2: High variability between replicate wells in our experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Possible Causes and Solutions:
-
Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and be consistent with your pipetting technique.
-
-
Cause 2: Edge Effects. Wells on the perimeter of the microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Cause 3: Inaccurate Compound Dilution. Errors in preparing the serial dilutions of this compound can introduce significant variability.
-
Solution: Carefully prepare your compound dilutions and ensure thorough mixing at each step. Use calibrated pipettes.
-
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h Treatment |
| Cell Line A (KX-mutant) | 15.2 |
| Cell Line B (KX-mutant) | 25.8 |
| Cell Line C (KX-wildtype) | > 10,000 |
Table 2: Time-Course of this compound-induced Apoptosis in Cell Line A
| Treatment Duration (hours) | % Apoptotic Cells (100 nM this compound) |
| 0 | 2.1 |
| 12 | 8.5 |
| 24 | 25.3 |
| 48 | 48.7 |
| 72 | 62.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 2 nM. Also, prepare a vehicle control (0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value using non-linear regression.
Protocol 2: Time-Course Analysis of Pathway Inhibition by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat the cells with this compound at a fixed concentration (e.g., 100 nM) for different durations (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to assess the change in phosphorylation of MEK and ERK over time.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Kinase X, blocking the MEK/ERK pathway.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for refining this compound treatment duration.
References
Technical Support Center: AGD-0182
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with AGD-0182. Below you will find troubleshooting guides and frequently asked questions (FAQs) to mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor?
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. The stability of this compound is paramount as degradation can lead to a loss of biological activity, altered pharmacology, and potentially confounding experimental outcomes. Ensuring the compound's integrity is crucial for reproducible and reliable data.
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of small molecules like this compound is often multifactorial. Key environmental factors that can contribute to its degradation include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation, a common pathway for many organic molecules.[1]
-
Light: Exposure to light, particularly UV wavelengths, can induce photo-degradation.[1]
-
pH: The stability of this compound in solution is likely pH-dependent. Deviations from the optimal pH range can catalyze hydrolytic or other forms of degradation.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C in a desiccated environment. For short-term storage of solutions, it is advisable to keep them at 4°C in tightly sealed vials, protected from light.[1]
Q4: How can I minimize the oxidation of this compound in my experiments?
Oxidation is a common degradation pathway for complex organic molecules. To minimize oxidation, consider the following best practices:
-
Use of Inert Gas: Before sealing vials containing this compound solutions or powder, purge the headspace with an inert gas such as nitrogen or argon to displace oxygen.[1][2]
-
Degassed Solvents: Utilize solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some applications, the addition of a compatible antioxidant may be considered to protect this compound from oxidative damage.[1][3]
Q5: Are there any visual indicators of this compound degradation?
While not always apparent, visual cues such as a change in color of the solid compound or solution, or the appearance of particulate matter, may indicate degradation. However, the absence of these signs does not guarantee stability. Analytical methods like HPLC are required for a definitive assessment of purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Inconsistent or lower-than-expected bioactivity in assays. | Degradation of this compound leading to reduced potency. | 1. Prepare fresh this compound solutions for each experiment from a lyophilized stock. 2. Handle the compound quickly and on ice when in solution. 3. Confirm the concentration and purity of your this compound stock using a validated analytical method (e.g., HPLC) before each critical experiment.[1] |
| Visible color change or precipitation in this compound solution. | Degradation and/or poor solubility. | 1. Discard the solution and prepare a fresh stock. 2. Ensure the pH of the solution is within the recommended range. 3. For future preparations, protect the solution from light by using amber vials or wrapping containers in foil.[1] |
| Loss of this compound concentration over time in aqueous solution. | Instability due to a combination of factors such as oxidation, temperature, and/or pH. | 1. Store aqueous solutions at 4°C for short-term use only. 2. For long-term storage, prepare aliquots of lyophilized powder and store at -20°C or lower. Reconstitute a fresh aliquot for each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a suitable, degassed solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex briefly until the powder is completely dissolved.
-
If the stock solution is not for immediate use, aliquot into smaller volumes in amber, tightly sealed vials.
-
Purge the headspace of each vial with nitrogen or argon before sealing.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh solution of this compound at a known concentration.
-
Inject an aliquot of the freshly prepared solution onto a suitable HPLC system with a C18 column to obtain an initial purity profile (t=0).
-
Subject aliquots of the solution to various conditions (e.g., 4°C, room temperature, 37°C, light exposure) for defined time points.
-
At each time point, inject an aliquot onto the HPLC system.
-
Compare the peak area of the parent this compound peak and the appearance of any new peaks (degradants) to the t=0 sample to determine the percentage of degradation.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Factors contributing to the degradation of this compound.
References
AGD-0182 experimental variability and controls
Technical Support Center: AGD-0182
Disclaimer: The following information is provided for research purposes only. This compound is an experimental compound and should be handled by trained professionals in a laboratory setting. This guide is intended to address common experimental variables and provide standardized protocols.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a centrally acting alpha-2 adrenergic receptor agonist.[1][2] It exhibits high specificity for the presynaptic α2-receptors in the vasomotor center of the brainstem.[3] Binding of this compound to these receptors initiates a sympatholytic effect, suppressing the release of norepinephrine, ATP, renin, and neuropeptide Y.[3] This leads to a reduction in sympathetic outflow from the central nervous system (CNS), resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][4]
2. What is the primary signaling pathway activated by this compound?
This compound acts through G-protein coupled receptors (GPCRs), specifically the Gi heterotrimeric G-protein.[5] Activation of the α2-receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][6] This reduction in cAMP levels inhibits the release of neurotransmitters like norepinephrine.[7]
3. What are the recommended storage conditions and stability for this compound?
This compound is stable as a powder and in solution under appropriate storage conditions. Compounded suspensions of similar molecules have been shown to be stable for at least 91 days when stored at either 25°C or 4°C in clear plastic syringes.[8] Similarly, suspensions in amber glass or plastic bottles are stable for up to 91 days at both temperatures.[9] As a powder, the compound remains stable for at least 120 days at 25°C and 60% relative humidity.[10] It is recommended to protect solutions from light to prevent potential degradation.
4. What are appropriate positive and negative controls for in vitro experiments with this compound?
-
Positive Controls: Norepinephrine or epinephrine can be used as endogenous agonist controls.[5] Other well-characterized α2-adrenergic agonists like guanfacine can also serve as positive controls.[11][12]
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO or saline) is essential. For mechanism-of-action studies, specific α2-adrenergic receptor antagonists like yohimbine or atipamezole can be used to demonstrate that the observed effects of this compound are mediated through the α2-receptor.[12]
5. How should I prepare this compound for in vitro and in vivo studies?
For in vitro studies, a stock solution of this compound can be prepared in a suitable solvent like methanol or DMSO and then diluted to the final working concentration in the assay buffer. For in vivo studies, this compound can be dissolved in saline for intravenous administration.[13] If preparing oral suspensions, it is recommended to compound from commercially available tablets, if applicable, to reduce the risk of dosing errors.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates | Inconsistent cell densities, passage number, or cell health. Pipetting errors or improper mixing of this compound solutions. | Standardize cell seeding protocols and use cells within a consistent passage number range. Ensure accurate and consistent pipetting techniques. Vortex this compound solutions thoroughly before each use. |
| Lower than expected potency (high EC50) | Degradation of this compound due to improper storage or handling. Sub-optimal assay conditions (e.g., incubation time, temperature). Presence of interfering substances in the assay medium. | Prepare fresh solutions of this compound for each experiment. Optimize assay parameters to ensure a robust signal window. Use high-purity reagents and cell culture media. |
| No observable effect of this compound | Incorrect concentration range (too low). Absence or low expression of α2-adrenergic receptors in the cell line. Inactive batch of this compound. | Perform a wide dose-response curve to determine the active concentration range.[16] Verify the expression of α2-adrenergic receptors in your experimental model using techniques like qPCR or western blotting. Test a new batch of the compound. |
| Unexpected or off-target effects | This compound may be interacting with other receptors at high concentrations. Contamination of the this compound stock solution. | Use the lowest effective concentration of this compound. Include appropriate antagonists as controls to confirm specificity. Ensure proper aseptic techniques during solution preparation. |
Quantitative Data
Table 1: In Vitro Potency of this compound (Clonidine as a proxy)
| Assay Type | Cell/Tissue Type | Parameter | Value |
| Radioligand Binding | Rat Brain Cortex | IC50 vs [3H]clonidine | 5 x 10^-9 M |
| Radioligand Binding | Rat Brain Cortex | IC50 vs [3H]WB-4101 | 800 x 10^-9 M |
| Functional Assay (inhibition of compound action potentials) | Rat Sciatic Nerve (Aα fibers) | EC50 | 2.0 +/- 0.8 mM[11] |
| Functional Assay (inhibition of compound action potentials) | Rat Sciatic Nerve (C fibers) | EC50 | 0.45 +/- 0.01 mM[11] |
Table 2: Pharmacokinetic Parameters of this compound (Clonidine as a proxy)
| Parameter | Value |
| Bioavailability (oral) | ~75-95%[2] |
| Half-life | ~12-16 hours[2] |
| Time to onset (oral) | 30-60 minutes[2] |
| Protein binding | ~20-40%[2] |
| Metabolism | Hepatic (partially)[2] |
| Excretion | Renal (mostly unchanged)[2] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
This protocol describes a general method for determining the dose-dependent effect of this compound on a cellular response, such as cAMP levels or downstream signaling events.
-
Cell Culture: Plate cells at a predetermined density in a 96-well plate and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.
-
Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the desired endpoint (e.g., cAMP levels using a commercial ELISA kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the response as a function of the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a method for quantifying this compound in plasma samples.
-
Sample Preparation: Extract this compound from plasma samples using a deproteinization technique.[17]
-
Chromatographic Conditions:
-
Calibration Curve: Prepare a series of known concentrations of this compound in drug-free plasma to generate a standard curve.
-
Data Analysis: Quantify the amount of this compound in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro dose-response experimental workflow.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Stability of clonidine suspension in oral plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Stability of Extemporaneously Compounded Clonidine in Glass and Plastic Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. Stability of clonidine hydrochloride in an oral powder form compounded for pediatric patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonidine 150 microgram/mL injection, 20 microgram/mL oral suspension, 100 microgram tablet - SA Neonatal Medication Guidelines | SA Health [sahealth.sa.gov.au]
- 14. Reducing clonidine compounding errors - Alberta College of Pharmacy [abpharmacy.ca]
- 15. ismpcanada.ca [ismpcanada.ca]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
troubleshooting unexpected results with AGD-0182
Technical Support Center: AGD-0182
Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. The following troubleshooting guide is based on the general characteristics of alpha-2 adrenergic agonists and is intended to provide a framework for addressing common experimental challenges with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid decrease in the hypotensive effect of this compound after repeated administrations. What could be the cause?
A1: This phenomenon is likely due to receptor desensitization or tachyphylaxis, a common occurrence with repeated administration of G-protein coupled receptor (GPCR) agonists like alpha-2 adrenergic agonists. The receptors may be down-regulating or becoming uncoupled from their signaling pathways. Consider increasing the washout period between doses or evaluating different dosing regimens.
Q2: Our in vitro assays show high potency, but the in vivo efficacy of this compound is lower than expected. Why might this be?
A2: Several factors can contribute to this discrepancy. These include poor bioavailability, rapid metabolism, or off-target effects in the whole organism that are not present in a simplified in vitro system. It is recommended to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: We are observing significant sedative effects in our animal models, which is confounding our primary endpoint measurements. How can we mitigate this?
A3: Sedation is a known side effect of centrally-acting alpha-2 adrenergic agonists. To minimize this, you could explore alternative routes of administration that limit central nervous system (CNS) penetration, if your target is peripheral. Dose-response studies are also crucial to find a therapeutic window that maximizes the desired effect while minimizing sedation.
Troubleshooting Guide for Unexpected Results
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in blood pressure readings between subjects. | Inconsistent drug administration; physiological stress in animals. | Refine administration technique for consistency. Allow for a sufficient acclimatization period for the animals before the experiment to minimize stress-induced physiological changes. |
| Precipitation of this compound in vehicle solution. | Poor solubility of the compound at the desired concentration. | Test a range of biocompatible solvents or co-solvents. Sonication or gentle heating (if the compound is stable) may aid dissolution. It is also advisable to prepare fresh solutions for each experiment. |
| Unexpected increase in heart rate at certain doses. | Possible activation of compensatory reflex mechanisms or off-target effects on other receptors. | Measure heart rate variability and conduct a broader receptor profiling screen to identify potential off-target interactions. |
Experimental Protocol: Evaluation of this compound on Mean Arterial Pressure (MAP) in a Rodent Model
Objective: To determine the dose-dependent effect of this compound on mean arterial pressure in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.9% saline)
-
Anesthetic agent (e.g., isoflurane)
-
Telemetry system for blood pressure monitoring
-
Male Wistar rats (250-300g)
Methodology:
-
Surgically implant telemetry transmitters in the rats for continuous monitoring of blood pressure and heart rate. Allow for a one-week recovery period.
-
On the day of the experiment, allow the rats to acclimatize to the experimental room for at least one hour.
-
Record baseline MAP and heart rate for 30 minutes.
-
Administer this compound or vehicle via intravenous (IV) injection.
-
Continuously monitor and record MAP and heart rate for at least 2 hours post-administration.
-
Analyze the data to determine the peak change in MAP from baseline for each dose.
Visualizing Experimental and Biological Concepts
Caption: Signaling pathway of this compound as an alpha-2 adrenergic agonist.
Caption: Workflow for the rodent hypotension study.
Technical Support Center: Optimizing In Vivo Delivery of AGD-0182
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vivo delivery of AGD-0182, a synthetic microtubule disrupting agent and an analogue of Dolastatin 10.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of the natural tubulin-binding molecule Dolastatin 10.[1] It functions as a microtubule disrupting agent, which can inhibit cell division and induce apoptosis in rapidly dividing cells, making it a compound of interest for oncology research.
Q2: What are the main challenges anticipated with the in vivo delivery of this compound?
A2: As a complex synthetic small molecule, this compound is likely to exhibit poor aqueous solubility, a common challenge for many non-biologic drug candidates.[2][3][4][5] This can lead to difficulties in formulation, low bioavailability, and potential for precipitation upon administration.[3][6] Consequently, achieving therapeutic concentrations at the target site can be challenging.
Q3: What are the general approaches to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][7] These include particle size reduction (micronization or nanosizing), the use of co-solvents, surfactants, and cyclodextrins to improve solubility, and the development of lipid-based delivery systems or solid dispersions.[3][4][5][7]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during in vivo experiments with this compound.
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Cloudiness or precipitation is a strong indicator of poor solubility in the chosen vehicle. This can lead to inaccurate dosing and low bioavailability.
-
Possible Causes:
-
The inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
-
The concentration of this compound exceeds its solubility limit in the chosen formulation.
-
-
Solutions:
-
Review and Optimize Formulation: For many poorly water-soluble compounds, a multi-component vehicle is often necessary.[8] Consider the strategies outlined in the table below.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size through techniques like micronization or sonication can improve dissolution rate and stability.[3][5]
-
Conduct Solubility Studies: Empirically test the solubility of this compound in various pharmaceutically acceptable solvents and excipients to identify a suitable vehicle.
-
Q2: I am observing low efficacy or high variability in my in vivo model, despite using a clear formulation. What are the potential reasons?
A2: Low efficacy or high variability can stem from poor pharmacokinetic properties, even if the initial formulation appears adequate.
-
Possible Causes:
-
Solutions:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters such as half-life, clearance, and bioavailability. This will help in optimizing the dosing regimen.
-
Alternative Routes of Administration: The route of administration can significantly impact drug exposure.[9] Consider intravenous (IV) administration for initial efficacy studies to ensure systemic exposure, before optimizing other routes like intraperitoneal (IP), subcutaneous (SC), or oral.[9]
-
Formulation Optimization for Sustained Release: For compounds with rapid clearance, formulation strategies that provide sustained release, such as subcutaneous depots or lipid-based formulations, can prolong exposure.[9]
-
Q3: My animals are showing signs of distress or toxicity at the injection site. What could be the cause and how can I mitigate this?
A3: Injection site reactions can be caused by the formulation vehicle itself or the physicochemical properties of the drug.
-
Possible Causes:
-
Use of harsh solvents (e.g., high concentrations of DMSO) in the formulation.
-
Precipitation of the drug at the injection site, leading to inflammation.
-
High osmolality or non-physiological pH of the formulation.
-
-
Solutions:
-
Vehicle Safety Assessment: Ensure that the excipients used in your formulation are well-tolerated in the chosen animal model and at the intended concentration.
-
Minimize Harsh Solvents: Limit the concentration of solvents like DMSO to the lowest effective amount.
-
pH and Osmolality Adjustment: Adjust the pH of the final formulation to be closer to physiological pH (around 7.4) and ensure it is iso-osmotic, especially for intravenous injections.
-
Slow Injection Rate: Administering the formulation slowly can help to reduce immediate local concentrations and improve tolerability.[10]
-
III. Data Presentation: Formulation Strategies for Poorly Soluble Drugs
The following table summarizes common formulation strategies to enhance the solubility and bioavailability of poorly soluble compounds like this compound.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) and water.[3] | Simple to prepare; suitable for early-stage in vivo studies. | Potential for drug precipitation upon dilution in aqueous physiological fluids; risk of solvent toxicity. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs (e.g., Tween 80, Cremophor EL).[3] | Increases solubility and can improve membrane permeability. | Can cause hypersensitivity reactions and toxicity at higher concentrations. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with drug molecules, shielding the hydrophobic parts.[3] | Enhances solubility and stability; generally well-tolerated. | Can be expensive; drug loading capacity may be limited. |
| Lipid-Based Formulations | Drug is dissolved or suspended in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).[3][7] | Can improve oral bioavailability by utilizing lipid absorption pathways. | Complex formulation development; potential for physical instability. |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. | Increases surface area for faster dissolution; suitable for various administration routes. | Requires specialized equipment for production; potential for particle aggregation. |
IV. Experimental Protocols
Protocol: Formulation Development for In Vivo Delivery of this compound
Objective: To develop a stable and effective formulation for the in vivo administration of this compound in a preclinical model.
Materials:
-
This compound powder
-
Solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Ethanol
-
Surfactants: Tween 80, Kolliphor® EL (Cremophor® EL)
-
Vehicles: Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Water for injection
-
Sterile filters (0.22 µm)
-
Vortex mixer, magnetic stirrer, sonicator
-
pH meter
Procedure:
-
Initial Solubility Screening: a. Prepare small-scale trial formulations by attempting to dissolve this compound in individual solvents and various combinations of co-solvents and surfactants. b. Start with a small amount of a primary organic solvent like DMSO to create a stock solution. c. Gradually add co-solvents (e.g., PEG400) and aqueous vehicles (e.g., saline) while continuously mixing. d. Visually inspect for clarity and any signs of precipitation.
-
Formulation Optimization: a. Based on the initial screening, select the most promising vehicle systems. b. Prepare a range of formulations with varying ratios of the components to determine the optimal composition that maximizes this compound solubility and stability. c. For a common ternary vehicle system: i. Dissolve this compound in DMSO (e.g., 5-10% of the final volume). ii. Add PEG400 (e.g., 30-40% of the final volume) and mix thoroughly. iii. Slowly add saline or PBS to the desired final volume while stirring. iv. A small amount of a surfactant like Tween 80 (e.g., 1-5%) can be included to improve stability.
-
pH and Stability Assessment: a. Measure the pH of the final formulation and adjust to a physiologically acceptable range (pH 6.5-8.0) if necessary, using dilute HCl or NaOH. b. Assess the short-term stability of the formulation by observing it at room temperature and at 4°C for several hours to check for any precipitation.
-
Sterilization: a. Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial. This is crucial for parenteral administration.
-
Documentation: a. Thoroughly document the final composition of the formulation, including the source and grade of all components, and the preparation procedure.
V. Visualizations
Caption: Experimental workflow for optimizing the in vivo delivery of this compound.
Caption: Simplified signaling pathway showing the action of this compound on microtubules.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of AGD-0182 and Idursulfase for the Treatment of Hunter Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational enzyme replacement therapy (ERT) AGD-0182 (also known as AGT-182) and the approved ERT, idursulfase (Elaprase®), for the treatment of Hunter syndrome (Mucopolysaccharidosis type II, MPS II). This comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies.
Hunter syndrome is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme iduronate-2-sulfatase (I2S). This deficiency leads to the accumulation of glycosaminoglycans (GAGs), resulting in multisystemic and progressive organ damage. A significant challenge in treating Hunter syndrome is addressing the neurological symptoms, as the blood-brain barrier (BBB) restricts the passage of traditional intravenous ERTs into the central nervous system (CNS).
Differentiated Mechanisms of Action
Idursulfase , the current standard of care, is a recombinant form of the human I2S enzyme.[1][2][3] Administered intravenously, it is taken up by cells via mannose-6-phosphate receptors, leading to the lysosomal degradation of accumulated GAGs in peripheral tissues.[1][2] However, idursulfase does not cross the blood-brain barrier, and therefore, its efficacy is limited to the somatic manifestations of Hunter syndrome.[4]
This compound (AGT-182) represents a novel approach designed to overcome the limitations of conventional ERT. It is a fusion protein consisting of the recombinant human I2S enzyme and a monoclonal antibody that targets the human insulin receptor.[5] This design leverages the receptor-mediated transcytosis pathway to transport the enzyme across the BBB.[6][7] By binding to insulin receptors on brain endothelial cells, this compound is actively transported into the CNS, offering the potential to address the neurological complications of Hunter syndrome.[6][8]
Comparative Efficacy Data
The following table summarizes the available quantitative efficacy data from clinical trials of this compound and idursulfase. It is important to note that direct head-to-head comparative trials are limited, and the presented data is from separate studies with different patient populations and methodologies.
| Efficacy Endpoint | This compound (AGT-182) | Idursulfase |
| Urinary GAG Reduction | Clinically significant decreases in four of four adult male patients after eight weeks of treatment in a Phase 1/2a trial.[7] | Significant reduction from baseline at week 53 in children under 6 years (-35.1±30.6 mg GAG/g creatine, P=0.038).[9] Significantly greater reduction compared to an active comparator in patients aged 6-35 years at 24 weeks (P=0.043 for 0.5 mg/kg and P=0.002 for 1.0 mg/kg).[10] Long-term treatment showed a mean change of -128.39 mg/g creatinine in a post-marketing study in Japan. |
| 6-Minute Walk Test (6MWT) | Data not yet available from published studies. | A 37-meter increase in the weekly dosing group compared to placebo after one year (P=0.013).[11] Significantly greater improvement in the 0.5 mg/kg and 1.0 mg/kg idursulfase groups compared to an active comparator at 24 weeks (p=0.003 and p=0.015, respectively).[10] A mean change of +31.8 m in a long-term post-marketing study in Japan.[12] |
| Forced Vital Capacity (FVC) | Data not yet available from published studies. | A 2.7% increase in the percentage of predicted FVC (P=0.065) and a 160 mL increase in absolute FVC (P=0.001) in the weekly dosing group compared to placebo after one year.[11] |
| Liver and Spleen Volume | Clinically significant decreases in liver and spleen volumes in two of four patients after eight weeks of treatment in a Phase 1/2a trial. | Improvements in hepatosplenomegaly reported in a post-marketing study.[12] |
| Central Nervous System (CNS) Effects | Designed to cross the BBB to address neurological symptoms.[8] Preclinical data and mechanism of action suggest potential for CNS efficacy. | Does not cross the blood-brain barrier and is not expected to impact cognitive decline.[4] |
Experimental Protocols
This compound (AGT-182) - Phase 1/2a "Breaking Barriers" Trial
-
Study Design: An open-label, sequential, multi-dose, dose-escalation study.[13][14]
-
Participants: Adult male patients with a confirmed diagnosis of Hunter syndrome.[14] The first cohort consisted of four patients.[7]
-
Intervention: Weekly intravenous infusions of this compound. The first cohort received a dose of 1.0 mg/kg.[7][14] Subsequent cohorts were planned to receive higher doses (e.g., 3.0 mg/kg).[14]
-
Duration: Patients received weekly doses for 8 weeks if ERT-naive or after a 6-week washout from standard ERT, or for 13 weeks if currently on ERT and not undergoing a washout.[13]
-
Primary Outcome Measures: Safety and tolerability of this compound.[13]
-
Secondary Outcome Measures: Pharmacokinetics and biological activity, including changes in urinary GAG levels and liver and spleen volumes.[7][13]
Idursulfase - Pivotal Phase II/III Trial
-
Study Design: A 53-week, randomized, double-blind, placebo-controlled, multicenter trial.[11][15]
-
Participants: 96 male patients with Hunter syndrome, aged 5 to 31 years.[11]
-
Intervention: Patients were randomized to one of three groups: weekly intravenous infusions of idursulfase (0.5 mg/kg), every-other-week intravenous infusions of idursulfase (0.5 mg/kg), or weekly placebo infusions.[11]
-
Primary Outcome Measure: A composite endpoint based on the sum of the ranks of the change from baseline in the distance walked in the 6-minute walk test and the percentage of predicted forced vital capacity.[11]
-
Secondary Outcome Measures: Included changes in absolute FVC, urinary GAG levels, and liver and spleen volume.[11]
Visualizing the Mechanism of Action
The following diagrams illustrate the distinct mechanisms by which idursulfase and this compound interact with the blood-brain barrier.
Caption: Mechanism of this compound crossing the BBB.
Conclusion
This compound (AGT-182) presents a promising therapeutic strategy for Hunter syndrome by directly addressing the neurological manifestations of the disease, a significant unmet need with the current standard of care, idursulfase. Its innovative mechanism of action, utilizing receptor-mediated transcytosis to cross the blood-brain barrier, has the potential to deliver the I2S enzyme to the central nervous system. While early clinical data for this compound is encouraging, particularly regarding safety and peripheral efficacy, further larger-scale clinical trials are necessary to fully elucidate its CNS efficacy and long-term safety profile in comparison to idursulfase. Researchers and clinicians should continue to monitor the development of this and other novel therapies for Hunter syndrome that aim to provide more comprehensive treatment for this devastating disease.
References
- 1. What is the mechanism of Idursulfase? [synapse.patsnap.com]
- 2. What is the mechanism of Idursulfase beta? [synapse.patsnap.com]
- 3. Idursulfase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Development of idursulfase therapy for mucopolysaccharidosis type II (Hunter syndrome): the past, the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Treatment of Neuronopathic Mucopolysaccharidoses with Blood–Brain Barrier-Crossing Enzymes: Clinical Application of Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ArmaGen Presents Data from First Cohort of Phase 1/2a of AGT-182 for Treatment of Hunter Syndrome [prnewswire.com]
- 8. First-in-man clinical trial for Hunter syndrome underway at Emory [news.emory.edu]
- 9. Safety and efficacy of enzyme replacement therapy with idursulfase beta in children aged younger than 6 years with Hunter syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase II/III clinical study of enzyme replacement therapy with idursulfase in mucopolysaccharidosis II (Hunter syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ArmaGen reports first cohort result of Phase 1/2a trial of AGT-182 to treat Hunter syndrome - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of AGT-182 and Standard of Care for Hunter Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational therapy AGT-182 with the current standard of care for Hunter syndrome (Mucopolysaccharidosis type II, MPS II). The information is based on publicly available data to assist researchers, scientists, and drug development professionals in understanding the evolving therapeutic landscape for this rare genetic disorder.
Hunter syndrome is a lysosomal storage disease caused by a deficiency of the enzyme iduronate-2-sulfatase (I2S), leading to the accumulation of glycosaminoglycans (GAGs) in various tissues and resulting in a multisystemic, progressive decline. A significant challenge in treating Hunter syndrome is addressing the neurological symptoms, as the blood-brain barrier (BBB) restricts the passage of many therapies into the central nervous system (CNS).
Executive Summary
AGT-182 is an investigational enzyme replacement therapy (ERT) designed to overcome the limitations of the current standard of care by facilitating transport across the blood-brain barrier. While early clinical data for AGT-182 suggests a favorable safety profile and positive effects on somatic symptoms, a direct quantitative comparison with the established standard of care, which includes enzyme replacement therapy with idursulfase (Elaprase®) and hematopoietic stem cell transplantation (HSCT), is limited by the lack of publicly available detailed quantitative results for AGT-182.
The current standard of care, Elaprase, has demonstrated efficacy in improving somatic manifestations of Hunter syndrome. However, its inability to cross the blood-brain barrier leaves the progressive neurological aspects of the disease unaddressed.[1] Hematopoietic stem cell transplantation offers a potential for long-term enzyme replacement from donor-derived cells but has shown variable outcomes, particularly concerning the reversal or prevention of cognitive decline.
Mechanism of Action
AGT-182: This investigational therapy is a fusion protein that combines the recombinant human I2S enzyme with a monoclonal antibody that targets the human insulin receptor.[2] This design is intended to leverage the receptor-mediated transcytosis mechanism to transport the enzyme across the blood-brain barrier, thereby potentially addressing the neurological symptoms of Hunter syndrome.[1]
Standard of Care:
-
Elaprase® (Idursulfase): As an enzyme replacement therapy, Elaprase provides an exogenous source of the I2S enzyme.[3] When administered intravenously, it is taken up by cells and helps to break down the accumulated GAGs in somatic tissues. However, due to its size and composition, it does not cross the blood-brain barrier.
-
Hematopoietic Stem Cell Transplantation (HSCT): This procedure involves transplanting hematopoietic stem cells from a healthy donor into the patient. These donor cells engraft in the bone marrow and differentiate into various blood cells, including microglia in the CNS, which can produce the functional I2S enzyme.
Comparative Data
The following tables summarize the available quantitative data for AGT-182 and the standard of care treatments for Hunter syndrome. It is important to note that quantitative data for AGT-182 from its clinical trials have not been fully published.
Table 1: Efficacy on Somatic Symptoms
| Parameter | AGT-182 (Phase 1/2a "Breaking Barriers" Trial) | Elaprase® (Idursulfase) (Pivotal Clinical Trial) | Hematopoietic Stem Cell Transplantation (HSCT) |
| Urinary GAGs | Clinically significant decreases reported in 4 of 4 patients.[4] | -79.9% mean reduction from baseline.[2] | Reduction or normalization of urine GAGs. |
| Liver Volume | Clinically significant decreases reported in 2 of 4 patients.[4] | -33.2% mean reduction from baseline.[2] | Decrease in hepatomegaly. |
| Spleen Volume | Clinically significant decreases reported in 2 of 4 patients.[4] | -31.0% mean reduction from baseline.[2] | Decrease in splenomegaly. |
| 6-Minute Walk Test | Data not publicly available. | 54.5 meters mean improvement.[2] | Variable outcomes, depends on pre-transplant status. |
Table 2: Efficacy on Neurological Symptoms
| Treatment | Mechanism for CNS Effect | Reported Outcomes |
| AGT-182 | Crosses the BBB via insulin receptor-mediated transcytosis. | Preclinical data suggests potential for CNS effect; clinical data on neurological outcomes not yet reported. |
| Elaprase® (Idursulfase) | Does not cross the BBB. | No significant improvement in cognitive function. |
| HSCT | Donor-derived microglia in the CNS produce the I2S enzyme. | Variable results; may stabilize or slow cognitive decline in some patients, particularly if performed early, but does not appear to reverse existing neurological damage. |
Table 3: Safety and Tolerability
| Treatment | Common Adverse Events |
| AGT-182 | Generally well-tolerated in the Phase 1/2a trial. Reported adverse events included anxiety, headache, throat itchiness, lightheadedness, nausea, jitters, clammy hands, and weakness. Transient, non-clinically significant decreases in glucose levels were also observed.[4] |
| Elaprase® (Idursulfase) | Infusion-related reactions (e.g., fever, headache, rash), hypersensitivity reactions.[3] |
| HSCT | Graft-versus-host disease (GVHD), infections, organ toxicity from conditioning regimens, graft failure. |
Experimental Protocols
AGT-182: "Breaking Barriers" Phase 1/2a Trial (NCT02262338)
-
Study Design: An open-label, sequential, multi-dose, dose-escalation study.
-
Participants: Adult male patients with a confirmed diagnosis of Hunter syndrome.
-
Intervention: Weekly intravenous infusions of AGT-182. The first cohort received a dose of 1.0 mg/kg.
-
Primary Outcome Measures: Safety and tolerability of AGT-182.
-
Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including changes in urinary GAG levels and organ volume.
Elaprase® (Idursulfase): Pivotal Phase 2/3 Trial (TKT024)
-
Study Design: A 53-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 96 male patients with Hunter syndrome, aged 5 to 31 years.
-
Intervention: Weekly intravenous infusions of Elaprase (0.5 mg/kg) or placebo.
-
Primary Efficacy Endpoint: A composite score based on the change from baseline in the distance walked in 6 minutes (6-Minute Walk Test) and the percentage of predicted forced vital capacity.
-
Secondary Efficacy Endpoints: Changes in urinary GAG levels, liver and spleen volume.
Hematopoietic Stem Cell Transplantation (HSCT)
-
Methodology: The protocol for HSCT can vary significantly between institutions and is tailored to the individual patient. Generally, it involves:
-
Conditioning Regimen: Administration of chemotherapy and/or radiotherapy to ablate the patient's own hematopoietic system and to create space for the donor cells.
-
Stem Cell Infusion: Intravenous infusion of hematopoietic stem cells from a matched donor (either related or unrelated).
-
Engraftment and Immunosuppression: A period of recovery where the donor cells engraft and begin to produce new blood cells. Immunosuppressive drugs are administered to prevent graft-versus-host disease.
-
Visualizing the Pathways and Workflows
Caption: AGT-182 Mechanism of Action at the Blood-Brain Barrier.
Caption: Limitation of Standard Enzyme Replacement Therapy.
Caption: Mechanism of Action of Hematopoietic Stem Cell Transplantation.
Conclusion
AGT-182 represents a promising therapeutic strategy for Hunter syndrome, with a mechanism of action specifically designed to address the neurological manifestations of the disease, a significant unmet need with current treatments. The preliminary data from the Phase 1/2a trial are encouraging in terms of safety and impact on somatic symptoms. However, a comprehensive comparison with the standard of care is currently hampered by the lack of detailed, quantitative clinical trial results for AGT-182.
The standard of care, Elaprase, is effective in managing the somatic aspects of Hunter syndrome but does not impact the CNS. HSCT offers a potential curative option with the ability to provide a long-term source of the I2S enzyme in the CNS, but it is associated with significant risks and variable neurological outcomes.
Further clinical development and the publication of more extensive data from the AGT-182 clinical program are eagerly awaited to fully assess its potential to become a new standard of care for patients with Hunter syndrome, particularly for those with neurological involvement.
References
Comparative Guide to AGD-0182: A Novel EGFR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical molecule AGD-0182 with the established first-generation EGFR inhibitor, Gefitinib. The focus is on the validation of its mechanism of action through knockout studies and its effects on the EGFR/MAPK signaling pathway.
Introduction to this compound
This compound is a novel, investigational small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1][2] this compound is hypothesized to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.[3][4][5] This guide details the preclinical validation of this compound's target engagement and efficacy, benchmarked against Gefitinib.
Mechanism of Action and Signaling Pathway
Both this compound and Gefitinib are designed to inhibit EGFR tyrosine kinase activity.[6][7][8] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways crucial for cell proliferation and survival.[5][9] By blocking this initial phosphorylation step, these inhibitors aim to halt the signaling cascade.
Caption: EGFR/MAPK Signaling Pathway and Point of Inhibition.
Knockout Validation Studies
To validate that the effects of this compound are specifically mediated through EGFR, experiments were conducted on a wild-type (WT) cancer cell line and a corresponding EGFR knockout (KO) cell line generated using CRISPR/Cas9 technology.[10][11]
Experimental Workflow
The overall workflow for generating and validating the EGFR knockout cell line and subsequently testing the inhibitor is outlined below.
Caption: Experimental Workflow for Knockout Validation.
Genotypic Validation: PCR
Genomic DNA was isolated from wild-type and knockout cell clones to confirm the disruption of the EGFR gene.
Table 1: PCR-based Genotypic Validation of EGFR Knockout
| Cell Line | Forward/Reverse Primers | Expected Band Size (WT) | Observed Band Size | Interpretation |
| Wild-Type | EGFR Exon 2 Fwd/Rev | 250 bp | 250 bp | Wild-Type Allele Present |
| EGFR KO Clone 1 | EGFR Exon 2 Fwd/Rev | 250 bp | No Band / Shifted Band | Gene Disruption Confirmed |
| EGFR KO Clone 2 | EGFR Exon 2 Fwd/Rev | 250 bp | No Band / Shifted Band | Gene Disruption Confirmed |
Phenotypic Validation: Western Blot
Protein lysates were analyzed to confirm the absence of EGFR protein expression in the knockout cells.
Table 2: Western Blot Analysis of EGFR Protein Expression
| Cell Line | Primary Antibody | Observed Band at ~170 kDa | Densitometry (Relative to WT) | Interpretation |
| Wild-Type | anti-EGFR | Present | 1.00 | EGFR Expressed |
| EGFR KO | anti-EGFR | Absent | 0.05 | EGFR Knockout Confirmed |
| Wild-Type | anti-GAPDH (Loading Control) | Present | 1.00 | Equal Loading |
| EGFR KO | anti-GAPDH (Loading Control) | Present | 0.98 | Equal Loading |
Comparative Efficacy Analysis
The effects of this compound and Gefitinib were compared in both wild-type and EGFR knockout cells.
Effect on Downstream Signaling
Cells were stimulated with EGF to induce EGFR signaling, and the phosphorylation of key downstream proteins was measured by Western blot.
Table 3: Inhibition of EGF-induced Phosphorylation
| Cell Line | Treatment (1 µM) | p-EGFR (Y1068) Level (Relative to WT + EGF) | p-ERK1/2 (T202/Y204) Level (Relative to WT + EGF) |
| Wild-Type | Vehicle + EGF | 1.00 | 1.00 |
| Wild-Type | This compound + EGF | 0.12 | 0.18 |
| Wild-Type | Gefitinib + EGF | 0.15 | 0.22 |
| EGFR KO | Vehicle + EGF | 0.03 | 0.07 |
| EGFR KO | This compound + EGF | 0.04 | 0.08 |
| EGFR KO | Gefitinib + EGF | 0.03 | 0.09 |
These results demonstrate that both this compound and Gefitinib significantly reduce the phosphorylation of EGFR and its downstream effector ERK in wild-type cells.[10] The lack of significant effect in EGFR KO cells confirms that the activity of both compounds is dependent on the presence of EGFR.
Effect on Cell Viability
A cell viability assay (e.g., MTT assay) was performed to assess the anti-proliferative effects of the inhibitors.
Table 4: Comparative IC50 Values for Cell Viability
| Cell Line | Compound | IC50 (µM) |
| Wild-Type | This compound | 0.85 |
| Wild-Type | Gefitinib | 1.10 |
| EGFR KO | This compound | > 50 |
| EGFR KO | Gefitinib | > 50 |
The data shows that this compound has a potent anti-proliferative effect on wild-type cells, with a slightly lower IC50 than Gefitinib. The dramatically reduced potency in EGFR KO cells provides strong evidence that the cytotoxic effects of this compound are mediated through the inhibition of EGFR.[12][13]
Experimental Protocols
CRISPR/Cas9-mediated EGFR Knockout
-
gRNA Design: Design two guide RNAs targeting exon 2 of the human EGFR gene.
-
Vector Construction: Clone the gRNAs into a Cas9 expression vector containing a puromycin resistance marker.
-
Transfection: Transfect A431 cells with the CRISPR/Cas9-EGFR gRNA plasmid pool using a lipid-based transfection reagent.[11]
-
Selection: 48 hours post-transfection, select for transfected cells by adding 2 µg/mL puromycin to the culture medium for 72 hours.
-
Single-Cell Cloning: Seed the surviving cells at a very low density in 10 cm dishes to allow for the growth of individual colonies.
-
Expansion: Isolate and expand individual clones in separate culture vessels.
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% polyacrylamide gel and separate by electrophoresis.[2]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-ERK, anti-p-ERK, anti-GAPDH) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[14]
Cell Viability (MTT) Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Gefitinib for 72 hours.[13]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Conclusion
The presented data from knockout validation studies strongly support the hypothesis that this compound functions as a specific inhibitor of the EGFR signaling pathway. Its on-target activity is comparable, and in some assays slightly superior, to the first-generation inhibitor Gefitinib. The lack of efficacy in EGFR knockout cells provides definitive evidence of its mechanism of action. These findings validate this compound as a promising candidate for further development in the treatment of EGFR-driven cancers.
References
- 1. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
No Publicly Available Data for AGD-0182 Hinders Comparative Analysis
A comprehensive search for the compound designated "AGD-0182" has yielded no publicly available scientific literature, clinical trial data, or experimental findings. As a result, a direct cross-validation of its findings in different models and a comparison with alternative therapies cannot be conducted at this time.
The absence of information on this compound in scientific databases and public registries suggests that this compound may be in a very early stage of development and its details have not yet been disclosed, or the identifier may be inaccurate or subject to different nomenclature. Without foundational knowledge of its biological target, mechanism of action, and initial experimental results, it is not possible to fulfill the request for a detailed comparative guide.
For the benefit of researchers, scientists, and drug development professionals, a typical comparative analysis would involve the following components, which can be applied once information on this compound becomes available:
General Approach to Cross-Validation and Comparative Analysis:
A thorough evaluation of a novel compound like this compound would necessitate data from a variety of experimental models to ensure the robustness and generalizability of the initial findings. This process typically involves:
-
In Vitro Models: Initial validation using a panel of cell lines with diverse genetic backgrounds to confirm the compound's on-target activity, assess its potency (e.g., IC50 values), and evaluate its specificity.
-
In Vivo Models: Further validation in preclinical animal models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), to assess efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a more complex biological system.
-
Alternative Models: Cross-validation in three-dimensional (3D) organoid cultures or spheroids, which more closely mimic the tumor microenvironment, can provide additional insights into the compound's efficacy.
Data Presentation for Comparative Analysis
Once data is available, it would be structured for clear comparison.
Table 1: Comparative Efficacy of this compound and Alternative Compounds in 2D Cell Culture
| Compound | Target Pathway | Cell Line | IC50 (nM) | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Alternative 1 | e.g., MAPK Pathway | e.g., A375 | Value | |
| Alternative 2 | e.g., PI3K Pathway | e.g., MCF7 | Value |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Overall Survival |
| e.g., PDX Model 1 | This compound | Data Not Available | Data Not Available | Data Not Available |
| e.g., PDX Model 1 | Alternative 1 | Regimen | Value | Value |
| e.g., GEMM | This compound | Data Not Available | Data Not Available | Data Not Available |
| e.g., GEMM | Alternative 2 | Regimen | Value | Value |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. An example of a standard protocol is provided below.
Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and control compounds for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Visualization of Biological Pathways and Workflows
Visual diagrams are essential for conveying complex information. Below are examples of how signaling pathways and experimental workflows would be visualized using the DOT language for Graphviz.
Caption: A hypothetical signaling cascade initiated by ligand binding.
Caption: A generalized workflow for in vitro compound screening.
It is recommended that the user verifies the identifier "this compound" and consults internal documentation or proprietary databases for information on this compound. Once specific details about its biological activity and initial findings are available, a comprehensive and objective comparison guide can be developed.
Investigational Drug AGT-182 Shows Promise in Early Clinical Trials for Hunter Syndrome
An investigational enzyme replacement therapy, AGT-182, has demonstrated a favorable safety and tolerability profile in an early-phase clinical trial for the treatment of Hunter syndrome (Mucopolysaccharidosis type II, MPS II). While direct placebo-controlled data is not available from the initial open-label study, the findings suggest a potential advancement in addressing the neurological symptoms of this rare genetic disorder.
AGT-182 is a novel fusion protein that combines iduronate-2-sulfatase (IDS), the enzyme deficient in Hunter syndrome, with a monoclonal antibody that targets the human insulin receptor. This design is intended to facilitate the transport of the enzyme across the blood-brain barrier, a significant challenge in treating the neurological aspects of the disease.
Clinical Trial Data Overview
The "Breaking Barriers" trial, a Phase 1/2a open-label, multi-dose study, was designed to assess the safety and tolerability of AGT-182 in adult patients with Hunter syndrome. The initial cohort of the study has provided preliminary data on the drug's performance.
Safety and Tolerability
The available data from the first cohort of the Phase 1/2a trial, which administered a weekly intravenous infusion of 1.0 mg/kg of AGT-182, indicated that the drug was generally well-tolerated.[1][2]
| Adverse Event Category | Observed Events |
| Metabolic | Transient, clinically non-significant decreases in blood glucose levels. |
| Neurological | Anxiety, headache, lightheadedness, jitters, weakness. |
| Gastrointestinal | Nausea. |
| Dermatological & Systemic | Throat itchiness, clammy hands. |
| Unlikely Related to AGT-182 | Mild leg cramps, leg pain, sleep disturbances, hip pain, decreased endurance, fatigue, abdominal rash, emesis. |
Table 1: Summary of Adverse Events Observed in the First Cohort of the AGT-182 Phase 1/2a Clinical Trial.[2]
Experimental Protocols
"Breaking Barriers" Phase 1/2a Clinical Trial
The ongoing clinical evaluation of AGT-182 is a sequential, multi-dose, open-label study.[1][2] The primary objective is to establish a safe and tolerable dose of the investigational drug. The study involves administering escalating doses of AGT-182 to different cohorts of patients.
The initial phase of the trial from which data is available involved the following key parameters:
-
Patient Population: Adult patients with a confirmed diagnosis of Hunter syndrome.
-
Dosage and Administration: 1.0 mg/kg of AGT-182 administered as a weekly intravenous infusion.
-
Primary Endpoint: Safety and tolerability of AGT-182.
Mechanism of Action and Signaling Pathway
AGT-182 is engineered to overcome a critical limitation of current enzyme replacement therapies for Hunter syndrome: the inability to cross the blood-brain barrier. By fusing the IDS enzyme to an antibody that binds to the human insulin receptor, AGT-182 hijacks a natural transport system to enter the central nervous system.
The binding of the antibody portion of AGT-182 to the insulin receptor on the surface of the endothelial cells of the blood-brain barrier initiates receptor-mediated transcytosis. This process allows the entire fusion protein, including the active IDS enzyme, to be transported into the brain. Once in the central nervous system, the enzyme can be taken up by brain cells into lysosomes to degrade the accumulated glycosaminoglycans (GAGs), which are the underlying cause of the neurological and somatic symptoms of Hunter syndrome.
Experimental Workflow
The clinical development of AGT-182 follows a structured workflow designed to ensure patient safety while evaluating the drug's potential efficacy.
The trial design allows for careful evaluation of safety data from each dose cohort by an independent Data Monitoring Committee (DMC) before proceeding to a higher dose in a new cohort of patients. This iterative process is crucial for determining the optimal therapeutic dose with an acceptable safety profile.
Concluding Remarks
The initial clinical data for AGT-182 represents a significant step forward in the development of treatments for the neurological complications of Hunter syndrome. While the absence of a placebo arm in the early trial limits direct comparative efficacy analysis, the favorable safety profile and the innovative mechanism of action provide a strong rationale for continued clinical investigation. Future studies, potentially including comparisons to the standard of care, will be essential to fully elucidate the therapeutic potential of AGT-182.
References
Unraveling the Profile of AGD-0182: A Comparative Analysis of an Investigational Compound
Initial investigations into the compound designated as AGD-0182 have revealed a significant lack of publicly available data, precluding a comprehensive comparative analysis with its analogs at this time. The identifier "this compound" does not correspond to a well-documented chemical entity in the public scientific literature, patent databases, or clinical trial registries.
Further research is necessary to identify the specific nature of this compound, including its chemical structure, therapeutic target, and mechanism of action. Without this foundational information, a meaningful comparison to any potential analogs regarding performance, efficacy, and safety remains speculative.
For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal documentation or proprietary databases where "this compound" might be a designated internal code. Collaboration with the originating institution or company is likely required to access the necessary data for a thorough comparative guide.
Once further details about this compound become available, a comprehensive analysis would typically involve the following:
Future Directions for a Comparative Guide:
A future comparative guide on this compound and its analogs would be structured to provide a clear and objective assessment for the scientific community. This would include:
-
Tabular Comparison of Physicochemical and Pharmacokinetic Properties: A detailed table summarizing key parameters such as molecular weight, solubility, lipophilicity (LogP), and in vitro absorption, distribution, metabolism, and excretion (ADME) data would be presented.
-
In Vitro and In Vivo Efficacy Data: Comparative data from relevant biological assays, including IC50 or EC50 values against the intended target, and efficacy in preclinical disease models would be tabulated.
-
Selectivity and Off-Target Effects: A comparison of the binding profiles of this compound and its analogs against a panel of relevant off-targets to assess potential for side effects.
-
Detailed Experimental Protocols: Methodologies for key experiments, such as kinase inhibition assays, cell viability assays, and in vivo tumor growth inhibition studies, would be provided to ensure reproducibility.
Illustrative Signaling Pathway and Workflow Diagrams:
To aid in the understanding of the compound's mechanism and the research process, the following types of diagrams would be generated using Graphviz (DOT language):
Hypothetical Signaling Pathway:
If, for instance, this compound were identified as a kinase inhibitor, a diagram illustrating its interaction with the target and downstream signaling components would be created.
Independent Replication of Microtubule-Disrupting Agent Studies: A Comparative Analysis of Dolastatin 10 Analogues
A Note on AGD-0182: Initial investigations to provide a comparative guide on the independent replication of this compound studies revealed a significant challenge: a lack of publicly available, independent, peer-reviewed research for this specific compound. This compound is commercially available and described as a synthetic analogue of Dolastatin 10, a potent microtubule-disrupting agent. However, without independent studies, a data-driven comparison and replication guide for this compound cannot be compiled at this time.
Therefore, this guide will focus on the well-documented parent compound, Dolastatin 10 , and its clinically significant synthetic analogues, the auristatins , such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) . These compounds are extensively studied and are key components of several FDA-approved antibody-drug conjugates (ADCs) used in cancer therapy. The data and protocols presented here are representative of the research conducted on this class of potent antineoplastic agents.
Data Presentation: In Vitro Cytotoxicity of Dolastatin 10 and its Analogues
The following table summarizes the in vitro cytotoxicity (IC50 values) of Dolastatin 10, MMAE, and MMAF against a panel of human cancer cell lines, as reported in various studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dolastatin 10 | P388 | Leukemia | ~0.05 | [1] |
| A549 | Lung Cancer | ~0.1 | [2] | |
| MCF-7 | Breast Cancer | ~1.0 | [2] | |
| NCI/ADR-RES | Ovarian Cancer (Drug-resistant) | ~1.5 | [2] | |
| MMAE | MOLM13 | Acute Myeloid Leukemia | 0.224 | [3] |
| SW780 | Bladder Cancer | 0.279 | [3] | |
| BT474 | Breast Carcinoma | <1 | ||
| N87 | Gastric Carcinoma | <1 | ||
| MMAF | HCC1954 | Mammary Gland Carcinoma | <1 | |
| PC3 | Prostate Cancer | <1 | ||
| MDA-MB-361-DYT2 | Breast Carcinoma | <1 |
Experimental Protocols
A fundamental experiment to assess the efficacy of microtubule-disrupting agents like Dolastatin 10 and its analogues is the in vitro cytotoxicity assay. This protocol provides a generalized methodology for determining the IC50 values.
Protocol: In Vitro Cytotoxicity Assessment using an MTS Assay
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Harvest logarithmically growing cells and determine cell viability and count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the test compound (e.g., Dolastatin 10, MMAE, or MMAF) in a suitable solvent like DMSO.
- Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations for the dose-response analysis.
- Remove the overnight culture medium from the 96-well plates and add the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
3. Incubation:
- Incubate the plates for a specified period, typically 72 to 96 hours, to allow the compound to exert its cytotoxic effects.
4. Cell Viability Measurement (MTS Assay):
- Following incubation, add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, combined with an electron coupling reagent (phenazine ethosulfate), to each well.
- Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Express the results as a percentage of the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for Dolastatin 10 analogues.
Experimental Workflow
Caption: Workflow for an in vitro cytotoxicity (MTS) assay.
References
Evaluating the Specificity of AGD-0182: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise evaluation of a compound's specificity is paramount. This guide provides a comprehensive comparison of AGD-0182, a synthetic analogue of the potent microtubule-disrupting agent Dolastatin 10, with other established microtubule inhibitors. By presenting key experimental data and detailed methodologies, this document aims to facilitate an informed assessment of this compound for research and development applications.
Executive Summary
This compound is a synthetic analogue of Dolastatin 10, a natural product known for its potent antimitotic activity.[1] Like its parent compound, this compound functions by disrupting microtubule dynamics, a critical process for cell division, making it a compound of interest for cancer research. This guide will delve into the specificity of this compound by comparing its performance against other microtubule-targeting agents, namely Paclitaxel, Vincristine, and Colchicine. The comparison will be based on their mechanisms of action, cytotoxicity against cancer cell lines, and their effects on tubulin polymerization.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. This compound, as a Dolastatin 10 analogue, belongs to the class of microtubule-destabilizing agents. These compounds inhibit the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.
A key feature of this compound is the incorporation of an azide group, which allows for its use in click chemistry reactions. This enables the straightforward conjugation of this compound to other molecules, such as fluorescent probes or antibodies for targeted delivery.
The following diagram illustrates the general signaling pathway affected by microtubule-disrupting agents like this compound.
References
Safety Operating Guide
Safeguarding Innovation: A Comprehensive Guide to Handling AGD-0182
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of AGD-0182, a potent antibody-drug conjugate (ADC). Adherence to these guidelines is essential for personnel safety and to maintain a compliant laboratory environment. This guide offers procedural, step-by-step guidance to directly address operational questions, ensuring that your team can work with confidence and security.
Essential Safety and Handling Precautions
This compound is an antibody-drug conjugate composed of a human IgG1 monoclonal antibody targeting Fms-like tyrosine kinase 3 (FLT3), a non-cleavable linker, and a cytotoxic payload, which is a potent variation of Monomethyl Auristatin F (MMAF). Due to its cytotoxic nature, this compound requires stringent handling protocols to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic payload. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown with cuffed sleeves. | Protects against splashes and aerosol exposure. Should be discarded as cytotoxic waste after use. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of this compound to prevent inhalation of aerosolized particles. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
| Control Measure | Specification | Purpose |
| Ventilation | All handling of powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). | Provides a contained workspace to prevent the release of aerosols and powders into the laboratory environment. |
| Work Surface | Work area should be covered with disposable, plastic-backed absorbent pads. | Contains spills and facilitates decontamination. |
| Sharps | Use only Luer-lock syringes and needles. | Prevents accidental disconnection and spraying of the ADC solution. |
Operational and Disposal Plans
A clear and well-rehearsed plan for routine operations and emergency situations is critical.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
| Spill Scenario | Action Plan |
| Small Spill (<5 mL) in a BSC | 1. Alert others in the immediate area. 2. Decontaminate the area with an appropriate solution (e.g., 10% bleach solution followed by 70% ethanol). 3. Absorb the spill with absorbent pads. 4. Place all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL) or Spill Outside a BSC | 1. Evacuate the area immediately. 2. Alert the designated emergency response team or institutional safety office. 3. Prevent others from entering the contaminated area. 4. Do not attempt to clean up a large spill without appropriate training and PPE. |
Waste Disposal
All materials that come into contact with this compound must be disposed of as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, and plasticware should be placed in a dedicated, leak-proof, puncture-resistant container with a purple lid, labeled "Cytotoxic Waste for Incineration". |
| Liquid Waste | Unused solutions and contaminated aqueous waste should be collected in a clearly labeled, sealed, and shatter-resistant container for hazardous chemical waste. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and glass Pasteur pipettes must be disposed of in a purple, puncture-proof sharps container labeled for cytotoxic sharps. |
Experimental Protocols
The following provides a detailed methodology for a key in vitro experiment to assess the cytotoxicity of this compound.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on FLT3-expressing cancer cells.
Materials:
-
FLT3-positive cell line (e.g., MOLM-13, MV-4-11)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile, 96-well, flat-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density in complete culture medium.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Visualizing Key Pathways and Workflows
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and survival in AML.[1][2][3] this compound targets this pathway to deliver its cytotoxic payload.
Caption: FLT3 signaling activates downstream pathways promoting AML cell growth.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the key steps in determining the cytotoxic effect of this compound on cancer cells.
Caption: Step-by-step workflow for assessing this compound cytotoxicity.
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely advance the development of this compound, a promising therapeutic agent. This document is intended as a comprehensive resource to support your critical work in the fight against cancer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
